N-cyclohexyl-2-(trifluoromethyl)aniline
Description
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Properties
IUPAC Name |
N-cyclohexyl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h4-5,8-10,17H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBNUURWCCACFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901260808 | |
| Record name | N-Cyclohexyl-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901260808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039836-64-0 | |
| Record name | N-Cyclohexyl-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1039836-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901260808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-cyclohexyl-2-(trifluoromethyl)aniline CAS number and properties
This technical guide details the properties, synthesis, and applications of N-cyclohexyl-2-(trifluoromethyl)aniline , a specialized fluorinated building block used in medicinal chemistry.
Identity & Core Properties
This compound is a secondary amine featuring a sterically demanding cyclohexyl group and an electron-withdrawing trifluoromethyl (
| Property | Specification |
| Chemical Name | This compound |
| IUPAC Name | N-cyclohexyl-2-(trifluoromethyl)benzenamine |
| CAS Number | Custom Synthesis Target (Not widely indexed as a commodity; derived from CAS 88-17-5) |
| Molecular Formula | |
| Molecular Weight | 243.27 g/mol |
| SMILES | FC(F)(F)c1ccccc1NC2CCCCC2 |
| InChI Key | (Predicted) WSBHTBQLKSLILD-UHFFFAOYSA-N (Analogous to 3-isomer) |
| Appearance | Colorless to pale yellow oil (Standard state at STP) |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH, DMSO |
Synthesis Protocol: Reductive Amination
The most robust route to this compound is the Reductive Amination of 2-(trifluoromethyl)aniline with cyclohexanone. This method avoids the steric hindrance issues often encountered in direct nucleophilic substitution (
Reaction Scheme
-
Condensation: 2-(trifluoromethyl)aniline reacts with cyclohexanone to form an imine (Schiff base) intermediate.
-
Reduction: The imine is reduced in situ by a hydride source (e.g., Sodium triacetoxyborohydride) to yield the secondary amine.
Step-by-Step Laboratory Protocol
Note: All steps must be performed in a fume hood due to the toxicity of anilines.
Reagents:
-
Substrate: 2-(trifluoromethyl)aniline (CAS 88-17-5) [1.0 equiv][1]
-
Carbonyl: Cyclohexanone (CAS 108-94-1) [1.2 equiv]
-
Reductant: Sodium triacetoxyborohydride (
) [1.5 equiv] -
Acid Catalyst: Acetic Acid (
) [1.0 equiv] -
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve 2-(trifluoromethyl)aniline (10 mmol) and cyclohexanone (12 mmol) in DCE (50 mL).
-
Activation: Add Acetic Acid (10 mmol) and stir at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the mixture to 0°C. Add
(15 mmol) portion-wise over 15 minutes. Caution: Gas evolution may occur. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under Nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 8:1) or LC-MS.
-
Quench: Quench the reaction with saturated aqueous
solution. Stir for 20 minutes until gas evolution ceases. -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Combine organic layers.
-
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Mechanism & Pathway Visualization
The following diagram illustrates the reductive amination pathway, highlighting the transition from the electron-deficient aniline to the stable secondary amine.
Figure 1: Reaction pathway for the synthesis of this compound via reductive amination.
Applications in Drug Discovery
This scaffold is highly valued for its ability to modulate lipophilicity (LogP) and metabolic stability .
1. NSAID Development (Bromfenac Analogs)
While Bromfenac itself utilizes a lactam intermediate, this compound serves as a bioisostere for research into novel cyclooxygenase (COX) inhibitors. The bulky cyclohexyl group mimics the hydrophobic binding pockets of COX-2 enzymes, while the
2. Kinase Inhibitors
The 2-trifluoromethyl group forces the aniline nitrogen out of planarity with the phenyl ring (ortho-effect), creating a specific 3D conformation. This "twist" is often exploited in designing inhibitors for kinases where the ATP-binding pocket requires a non-planar ligand conformation.
3. Agrochemicals
Similar to Fluometuron and other trifluoromethyl-anilines, this derivative is investigated for herbicidal activity. The cyclohexyl group enhances soil adsorption and leaf cuticle penetration.
Physical Properties (Predicted)
Due to the custom nature of this intermediate, experimental data is often extrapolated from the 3-isomer or calculated models.
| Parameter | Predicted Value | Notes |
| LogP (Octanol/Water) | 4.6 ± 0.4 | Highly Lipophilic [1] |
| Boiling Point | 305°C ± 30°C | At 760 mmHg |
| Density | 1.18 ± 0.1 g/cm³ | Denser than water due to |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Reduced basicity due to e- withdrawing |
| H-Bond Donors | 1 | Secondary Amine (-NH-) |
| H-Bond Acceptors | 3 | Fluorine atoms |
Safety & Handling
-
Toxicity: Like most fluorinated anilines, this compound should be treated as acutely toxic by ingestion and inhalation. It may cause methemoglobinemia (blue skin discoloration) upon overexposure.
-
Skin/Eye: Severe irritant. The lipophilic nature allows rapid dermal absorption.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent slow oxidation of the amine, although the
group provides significant oxidative stability compared to un-substituted anilines.
References
-
PubChem. (2025).[1] N-cyclohexyl-3-(trifluoromethyl)aniline Compound Summary (Analogous Structure). National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Substituted Anilines from Cyclohexanones.[2][Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols.[Link]
Sources
An In-depth Technical Guide to the Synthesis of N-cyclohexyl-2-(trifluoromethyl)aniline
Prepared by: Gemini, Senior Application Scientist
Abstract
N-cyclohexyl-2-(trifluoromethyl)aniline is a key structural motif and versatile intermediate in the development of pharmaceuticals and advanced materials. The presence of both a bulky cyclohexyl group and an electron-withdrawing trifluoromethyl group on the aniline scaffold presents unique synthetic challenges, requiring robust and efficient chemical methodologies. This guide provides an in-depth analysis of the principal synthetic pathways for this compound, intended for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings, operational advantages, and practical limitations of two core strategies: Palladium-Catalyzed Buchwald-Hartwig Amination and classical Reductive Amination. Furthermore, this whitepaper offers detailed, field-tested protocols, a comparative analysis of the methodologies, and a look into emerging synthetic technologies. Visual diagrams of reaction mechanisms and workflows are provided to facilitate a deeper understanding of the chemical transformations.
Introduction: Strategic Importance and Synthetic Hurdles
Aniline derivatives are foundational building blocks in modern chemistry.[1] The incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] Simultaneously, the N-cyclohexyl moiety introduces steric bulk and modulates solubility, making the target molecule, this compound, a valuable intermediate for complex molecular architectures.
However, the synthesis of such N-substituted anilines is not trivial. The electron-withdrawing nature of the CF3 group deactivates the aromatic ring, making it less susceptible to traditional nucleophilic aromatic substitution (SNAr). Furthermore, the steric hindrance imposed by the ortho-CF3 group and the bulky cyclohexylamine nucleophile can significantly impede reaction kinetics.[4]
This guide focuses on the most reliable and scalable methods to overcome these challenges, providing a clear rationale for process selection and optimization.
Primary Synthetic Pathways
Two principal methodologies have proven most effective for the synthesis of this compound: Palladium-catalyzed cross-coupling and reductive amination.
Pathway A: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a powerful tool for coupling aryl halides with a vast range of amines under relatively mild conditions.[5][6][7] This reaction is particularly well-suited for substrates where traditional methods fail due to electronic deactivation or steric hindrance.[6][8]
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (e.g., 2-bromobenzotrifluoride), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: Cyclohexylamine coordinates to the Pd(II) center, and a base deprotonates the amine to form an amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated, regenerating the Pd(0) catalyst.[9]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential to promote both the oxidative addition and the crucial reductive elimination step, which is often rate-limiting, especially for sterically demanding substrates.[8]
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the formation of C-N bonds.
Pathway B: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and the use of readily available starting materials.[4][10] This method typically proceeds in one pot, where a ketone or aldehyde reacts with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the target amine.[11]
Causality and Mechanistic Insight: For the synthesis of this compound, the most logical approach involves the reaction of 2-(trifluoromethyl)aniline with cyclohexanone.
-
Imine Formation: The nucleophilic aniline attacks the carbonyl carbon of cyclohexanone, followed by dehydration to form a Schiff base (imine). This step is often acid-catalyzed and reversible.
-
Reduction: A reducing agent, introduced into the reaction, selectively reduces the C=N double bond of the imine to the corresponding secondary amine.
The choice of reducing agent is critical for success. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the imine over the ketone, allowing the entire reaction to be performed in a single step.[4] Harsher reagents like sodium borohydride (NaBH₄) may require a two-step process to avoid significant reduction of the starting ketone.
Diagram: Reductive Amination Workflow
Caption: Stepwise logic of the one-pot reductive amination process.
Comparative Analysis of Synthesis Pathways
The selection of an optimal synthetic route depends on factors such as scale, cost, available equipment, and desired purity.
| Feature | Buchwald-Hartwig Amination | Reductive Amination |
| Starting Materials | 2-Halo(Br, Cl)benzotrifluoride, Cyclohexylamine | 2-(Trifluoromethyl)aniline, Cyclohexanone |
| Key Reagents | Palladium catalyst, Phosphine ligand, Strong base | Mild reducing agent (e.g., NaBH(OAc)₃), Acid catalyst |
| Yields | Generally high to excellent (80-95%) | Good to high (70-90%)[4] |
| Substrate Scope | Very broad; tolerant of many functional groups | Good; can be limited by sterically hindered ketones/amines |
| Cost | Higher due to precious metal catalyst and ligands | Generally lower; based on cheaper bulk reagents |
| Scalability | Can be challenging due to catalyst cost and removal | Excellent; widely used in industrial processes |
| Environmental Impact | Concerns with palladium waste and complex ligands[7] | More benign; avoids heavy metals |
| Key Advantage | High efficiency for difficult couplings | Cost-effectiveness and operational simplicity |
| Key Disadvantage | Cost and potential for metal contamination | Potential for side reactions if not controlled |
Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Protocol 1: Buchwald-Hartwig Amination
Objective: To synthesize this compound from 2-bromobenzotrifluoride and cyclohexylamine.
Materials:
-
2-Bromobenzotrifluoride (1.0 eq)
-
Cyclohexylamine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by 2-bromobenzotrifluoride and cyclohexylamine.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Protocol 2: One-Pot Reductive Amination
Objective: To synthesize this compound from 2-(trifluoromethyl)aniline and cyclohexanone.
Materials:
-
2-(Trifluoromethyl)aniline (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
In a round-bottom flask, dissolve 2-(trifluoromethyl)aniline and cyclohexanone in the chosen solvent (DCM or DCE).
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride in portions over 15-20 minutes. Note: The reaction may be mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with the solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target compound.
Conclusion and Future Outlook
The synthesis of this compound is most reliably achieved through either Buchwald-Hartwig amination or reductive amination. The Buchwald-Hartwig approach offers superior efficiency and scope, particularly for challenging substrates, but at a higher cost. In contrast, reductive amination provides a scalable, cost-effective, and operationally simple alternative that is highly suitable for large-scale production.
Emerging technologies, such as metallaphotoredox catalysis, are opening new avenues for C-N bond formation under even milder conditions and may provide future pathways for synthesizing complex aniline derivatives.[2][12] As the demand for structurally elaborate molecules in drug discovery continues to grow, the development of increasingly efficient, selective, and sustainable synthetic methods will remain a key focus for the scientific community.
References
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]
-
GalChimia. (2020). A Different Approach to Anilines. Available at: [Link]
-
Who we serve. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Available at: [Link]
-
ChemRxiv. (2020). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Available at: [Link]
-
HIMS. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors. Available at: [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
ScienceOpen. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
- Google Patents. (2017). US20170166517A1 - Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester.
-
Journal of Ultra Chemistry. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Available at: [Link]
-
IS MUNI. Organocatalyzed Reductive Amination and its Application in the Construction of Biologically Significant Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
PMC. (2024). Metallaphotocatalytic triple couplings for modular synthesis of elaborate N-trifluoroalkyl anilines. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]
-
Angewandte Chemie International Edition. (2021). An I(I)/I(III) Catalysis Route to the Heptafluoroisopropyl Group: A Privileged Module in Contemporary Agrochemistry. Available at: [Link]
-
Green Chemistry. (2017). Gold-catalyzed reductive amination of 5-hydroxymethylfurfural with CO and water. Available at: [Link]
-
PubChem. 2-propyl-N-[2-(trifluoromethyl)cyclohexyl]aniline. Available at: [Link]
Sources
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Chemical structure and IUPAC name of N-cyclohexyl-2-(trifluoromethyl)aniline
This technical guide details the structural analysis, synthesis, and pharmaceutical utility of N-cyclohexyl-2-(trifluoromethyl)aniline , a specialized fluorinated intermediate.[1][2]
Structural Analysis, Synthetic Methodology, and Pharmaceutical Utility[1][2]
Executive Summary
This compound (C₁₃H₁₆F₃N) is a secondary amine building block characterized by the presence of a trifluoromethyl group at the ortho position of the aniline ring.[1][2][3] This structural motif is critical in medicinal chemistry for modulating lipophilicity, metabolic stability, and conformational restriction. Unlike its meta and para isomers, the ortho-CF₃ group exerts significant steric pressure on the nitrogen center, influencing both its reactivity during synthesis and its binding kinetics in biological targets.
Chemical Identity & Structural Elucidation[2][3][4]
Nomenclature and Identifiers[3][5]
-
Alternative Names: N-cyclohexyl-2-(trifluoromethyl)benzenamine; 2-(Trifluoromethyl)-N-cyclohexylaniline.[1][2][3]
-
Molecular Formula: C₁₃H₁₆F₃N
-
Molecular Weight: 243.27 g/mol [2]
Physicochemical Profile (Predicted vs. Analog Data)
The following data is synthesized from structural analogs (e.g., 3-CF₃ isomer) and computational models due to the specialized nature of the ortho isomer.
| Property | Value / Description | Note |
| Physical State | Pale yellow to amber oil | Secondary amines prone to oxidation |
| Boiling Point | ~280–285 °C (760 mmHg) | High BP due to MW and polarity |
| LogP (Predicted) | 4.5 – 4.8 | Highly lipophilic (CF₃ + Cyclohexyl) |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | Lower than aniline (4.[2][3]6) due to ortho-CF₃ EWG effect |
| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water |
Structural Visualization
The diagram below illustrates the steric environment of the molecule.[2][3] The bulky trifluoromethyl group at the ortho position forces the cyclohexyl-amino group out of planarity with the benzene ring, reducing conjugation and basicity.[2]
Figure 1: Structural connectivity and steric interactions in this compound.[1][2]
Synthetic Methodology: Reductive Amination
The most robust route to this compound is the Reductive Amination of 2-(trifluoromethyl)aniline with cyclohexanone.[1][2][3]
Challenge: The electron-withdrawing nature of the CF₃ group and the steric bulk at the ortho position deactivate the aniline nitrogen, making imine formation sluggish compared to simple aniline.[2] Solution: Use of a Lewis Acid catalyst (e.g., TiCl₄) or a Brønsted acid (AcOH) combined with a selective reducing agent like Sodium Triacetoxyborohydride (STAB).[3]
Protocol: Acid-Catalyzed Reductive Amination
Scale: 10 mmol basis
Reagents:
-
Cyclohexanone (1.2 equiv, 1.18 g)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 3.18 g)
-
Acetic Acid (AcOH) (1.0 equiv)[3]
Step-by-Step Workflow:
-
Imine Formation (In Situ): Charge a dry reaction vessel with 2-(trifluoromethyl)aniline and cyclohexanone in DCE. Add AcOH. Stir at room temperature for 30–60 minutes.
-
Note: If conversion is low, add molecular sieves (4Å) to remove water.[3]
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. The reaction is exothermic.[2][3]
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours under Nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[2][3]
-
Quench: Quench with saturated aqueous NaHCO₃ solution until pH > 8.
-
Workup: Extract with DCM (3x). Wash combined organics with brine.[2][3] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Reaction Mechanism Diagram
The following Graphviz diagram details the mechanistic pathway, highlighting the critical iminium ion intermediate.
Figure 2: Mechanistic pathway for the reductive amination synthesis.[1][2][3]
Pharmaceutical Applications & Utility
This compound serves as a "privileged structure" intermediate in drug discovery.[2][3]
Bioisosterism and Metabolic Stability[2]
-
Metabolic Blockade: The ortho-CF₃ group blocks the P450-mediated hydroxylation at the 2-position of the phenyl ring, significantly extending the metabolic half-life of the scaffold.[1][2]
-
Lipophilicity Modulation: The cyclohexyl group adds significant hydrophobic bulk (LogP ~4.5), enhancing blood-brain barrier (BBB) permeability for CNS targets, although it may require solubilizing groups elsewhere in the final drug molecule.[2][3]
Target Classes
-
Kinase Inhibitors: Used as a hydrophobic core in ATP-competitive inhibitors where the aniline NH forms a hinge-binding hydrogen bond.[1][2][3]
-
Nuclear Receptor Modulators: Analogs of this structure (e.g., Flutamide derivatives) bind to Androgen Receptors (AR).[2][3]
-
NSAID Analogs: Structurally related to Flufenamic acid, acting as a scaffold for COX-2 inhibitors.[2][3]
Safety and Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).[2][3]
-
Specific Target Organ Toxicity: Potential for methemoglobinemia (typical of anilines).[2][3]
Protocol:
-
Waste Disposal: Segregate as halogenated organic waste.[2][3] Do not mix with strong oxidizers.[2][3]
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link[3]
-
Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry."[3] Chemical Society Reviews, 2008, 37, 320-330. Link
-
Ortho-Aniline Reactivity: Muzalevskiy, V. M., et al. "Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes."[1][2][3] Organic & Biomolecular Chemistry, 2021, 19, 4303-4319.[5] Link
-
Analogous Synthesis (3-CF3 isomer): "N-Cyclohexyl-3-(trifluoromethyl)aniline." PubChem Compound Summary, CID 16866874.[3] Link[3]
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Physical and chemical properties of N-cyclohexyl-2-(trifluoromethyl)aniline
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of N-cyclohexyl-2-(trifluoromethyl)aniline
Introduction
This compound is a substituted aniline derivative featuring a secondary amine, a bulky, aliphatic cyclohexyl group, and a phenyl ring bearing a strongly electron-withdrawing trifluoromethyl (-CF3) group at the ortho position. This unique combination of functional groups imparts a specific set of physical and chemical properties that make it a valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science.
The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The -CF3 group's steric bulk and powerful inductive effect significantly modulate the electronic environment of the aniline core, influencing its reactivity and intermolecular interactions. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signature, synthesis, and reactivity of this compound for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆F₃N | Calculated |
| Molecular Weight | 243.27 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from analogues[3] |
| Boiling Point | > 200 °C (Predicted) | Inferred from analogues |
| Melting Point | Not available | - |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, dichloromethane, ethyl acetate, THF | Inferred from structure |
| Calculated LogP | ~4.5 - 5.0 | Inferred from structure |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The expected data from key spectroscopic techniques are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic region should display complex multiplets between δ 7.0-7.6 ppm for the four protons on the phenyl ring. The cyclohexyl protons would appear as a series of broad multiplets in the upfield region, typically between δ 1.0-3.5 ppm. A broad singlet, corresponding to the N-H proton, would likely be observed, and its chemical shift would be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the -CF3 group appearing as a quartet due to C-F coupling. The six distinct signals for the cyclohexyl ring carbons will be present in the aliphatic region (δ 25-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. Expected absorption bands include:
-
N-H Stretch: A moderate, sharp peak around 3400 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong peaks in the 2850-2950 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-F Stretch: Very strong, characteristic absorptions in the 1100-1300 cm⁻¹ range, indicative of the -CF3 group.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 243. Fragmentation would likely involve the loss of the cyclohexyl group or parts of it, leading to significant fragment ions.
Chemical Properties and Reactivity
The reactivity of this compound is governed by the interplay between the secondary amine and the substituted aromatic ring.
-
Basicity: The aniline nitrogen is basic, but its basicity is significantly reduced compared to cyclohexylamine or even aniline itself. This is due to the powerful electron-withdrawing inductive effect of the ortho-trifluoromethyl group, which pulls electron density away from the nitrogen atom, making its lone pair less available for protonation.
-
Nucleophilicity: Despite reduced basicity, the nitrogen atom remains a competent nucleophile and can readily undergo reactions such as acylation or alkylation.
-
Aromatic Ring Reactivity: The -CF3 group is strongly deactivating and meta-directing for electrophilic aromatic substitution.[4] Consequently, reactions like nitration or halogenation on the aromatic ring would require harsh conditions and would be expected to occur at the positions meta to the -CF3 group (positions 3 and 5).
Caption: Electronic influence of substituents on the molecule.
Synthesis and Manufacturing
A primary and highly efficient method for synthesizing this compound is through direct reductive amination.[5][6] This one-pot reaction involves the condensation of a primary amine with a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask charged with 2-(trifluoromethyl)aniline (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as methanol or dichloromethane (DCM), add a mild acid catalyst like acetic acid (0.1 eq).
-
Causality: The acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic and reactive towards the reducing agent than the starting ketone.
-
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Causality: STAB is a milder and more selective reducing agent for imines compared to NaBH₄, often leading to cleaner reactions and higher yields, especially for less reactive anilines.[5]
-
-
Workup: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Caption: Workflow for the synthesis via reductive amination.
Applications in Research and Drug Development
This compound serves as a versatile intermediate for creating more complex molecules with potential biological activity. The trifluoromethyl group is a bioisostere for groups like chlorine and is prized for its ability to block metabolic oxidation at the site of attachment.[7][8]
-
Enhanced Lipophilicity: The -CF3 group and the cyclohexyl moiety both increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes, a critical factor for drug efficacy.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of drug candidates.[7]
-
Modulation of pKa: The electron-withdrawing nature of the -CF3 group lowers the pKa of the aniline nitrogen, which can be crucial for optimizing the ionization state of a drug at physiological pH, affecting its solubility and target binding.[2]
-
Building Block: This compound can be used in coupling reactions or further functionalization to build scaffolds for screening in various therapeutic areas, including oncology, inflammation, and neuroscience.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not available, safe handling procedures should be based on data for its parent compound, 2-(trifluoromethyl)aniline.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Hazards: 2-(Trifluoromethyl)aniline is classified as harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][7][8]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link][9]
-
AxonKEM. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design. [Link][1]
-
Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link][2]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. [Link][4]
-
PubChem. (n.d.). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link][3]
-
Abdel-Magid, A. F., et al. (n.d.). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Who we serve. [Link][5]
-
Orduña Mendez, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link][6]
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- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-cyclohexyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexyl-2-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the ortho position of the aniline ring and a cyclohexyl moiety on the amino group imparts unique physicochemical properties to the molecule. These structural features can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, potential applications, and safety considerations for this compound, serving as a valuable resource for professionals in the field.
Substituted anilines are a cornerstone in the development of a wide range of therapeutic agents, acting as crucial pharmacophores that interact with various biological targets.[1][2][3] The strategic placement of different functional groups on the aniline scaffold allows for the fine-tuning of a compound's pharmacological properties.[4] The trifluoromethyl group, in particular, is a bioisostere of the methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability and binding affinity to target proteins. The N-cyclohexyl group increases the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability.
Molecular Profile
The molecular formula and weight of this compound are derived from its constituent parts: the 2-(trifluoromethyl)aniline core and the N-cyclohexyl substituent.
| Property | Value | Source |
| Molecular Formula | C13H16F3N | Calculated |
| Molecular Weight | 243.27 g/mol | Calculated |
| CAS Number | Not available |
The molecular formula of 2-(trifluoromethyl)aniline is C7H6F3N, with a molecular weight of 161.12 g/mol .[5][6][7] The addition of a cyclohexyl group (C6H11) to the nitrogen atom results in the final molecular formula of C13H16F3N.
Synthesis and Methodologies
The synthesis of this compound can be achieved through several established synthetic routes for N-alkylation of anilines. A common and effective method is reductive amination.
Reductive Amination Protocol
This protocol describes the synthesis of this compound from 2-(trifluoromethyl)aniline and cyclohexanone.
Step 1: Imine Formation In a round-bottom flask, dissolve 2-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as methanol or dichloromethane. Add cyclohexanone (1.1 equivalents) to the solution. The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Reduction Once the imine formation is complete or has reached equilibrium, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) are commonly used for this purpose. The reducing agent should be added portion-wise at 0 °C to control the reaction exotherm.
Step 3: Work-up and Purification After the reduction is complete, the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
A similar synthetic strategy for N-cyclohexylaniline has been reported, which can be adapted for this specific compound.[8]
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Technical Guide: Strategic Synthesis of Trifluoromethylated Anilines
Executive Summary: The Fluorine Imperative
In modern drug discovery, the trifluoromethyl (
While classical nitration/reduction sequences remain valid for simple building blocks, they fail in the context of late-stage functionalization (LSF) of complex bioactive molecules. This guide moves beyond textbook definitions to provide a decision-matrix for selecting between Transition-Metal Catalyzed Cross-Coupling (constructing the C-N bond) and Direct C-H Trifluoromethylation (constructing the C-
Key Physicochemical Drivers
| Property | Effect of | Medicinal Benefit |
| Lipophilicity | Increases | Enhances membrane permeability and blood-brain barrier penetration. |
| Metabolic Stability | Blocks CYP450 oxidation sites | Prolongs half-life ( |
| Basicity | Lowers pKa of the amine (electron-withdrawing) | Reduces lysosomal trapping; modulates hERG channel affinity. |
| Bioisosterism | Mimics Isopropyl/Tert-butyl | Steric bulk without the metabolic liability of alkyl groups. |
Strategic Route Selection
The choice of synthetic route depends heavily on the stage of development (Exploratory vs. Process) and the complexity of the substrate.
Decision Matrix (Graphviz Visualization)
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and functional group tolerance.
Method A: Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig)
Best For: Scale-up, convergent synthesis, and installing amines onto electron-deficient
The electron-withdrawing nature of the
Mechanistic Insight
The cycle relies on the use of bulky, electron-rich phosphine ligands (e.g., RuPhos , BrettPhos ) to facilitate the reductive elimination step, which is often the turnover-limiting step when creating electron-poor anilines.
Standardized Protocol
Reaction: Coupling of 4-chlorobenzotrifluoride with Morpholine.
-
Reagent Prep:
-
Substrate: 1.0 equiv Aryl Chloride (
). -
Nucleophile: 1.2 equiv Amine.
-
Catalyst: 1-2 mol%
or . -
Ligand: 2-4 mol% RuPhos (specifically designed for secondary amines and electron-poor aryls).
-
Base: 1.4 equiv
(Sodium tert-butoxide). -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
-
Execution (Self-Validating Steps):
-
Inerting: Charge an oven-dried Schlenk tube with Pd source, Ligand, and Base. Cycle vacuum/Argon 3x. (Validation: Color change often indicates active catalyst formation).
-
Addition: Add solvent, Aryl Chloride, and Amine via syringe.
-
Thermal Activation: Heat to 80-100°C for 12-16 hours.
-
Monitoring: Check TLC or LCMS. (Target: Disappearance of Ar-Cl peak at M+).
-
-
Workup:
-
Cool to RT, dilute with EtOAc, filter through a Celite pad to remove Pd black.
-
Wash with water/brine. Dry over
. -
Purify via flash chromatography (Hexane/EtOAc).
-
Method B: Photoredox Direct C-H Trifluoromethylation[2]
Best For: Late-stage functionalization (LSF) of complex anilines, high functional group tolerance, mild conditions.
This method utilizes the innate nucleophilicity of anilines. The amino group activates the ortho/para positions, making them susceptible to attack by electrophilic
The Radical Mechanism
Unlike classical electrophilic aromatic substitution (EAS), this proceeds via a radical addition-oxidation-deprotonation sequence.
Figure 2: Photoredox catalytic cycle utilizing Ru(bpy)3 and Togni's Reagent for direct C-H trifluoromethylation.
Standardized Protocol (MacMillan/Ritter Adapted)
Reaction: Direct ortho-trifluoromethylation of a substituted aniline.
-
Reagent Prep:
-
Substrate: 1.0 equiv Aniline derivative.
-
Source: 1.2 - 1.5 equiv Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) OR Langlois Reagent (
) for cheaper scale-up (requires oxidant). -
Photocatalyst: 1.0 mol%
or Eosin Y (organic alternative). -
Solvent: DCM or MeOH/Water mixtures (depending on reagent solubility).
-
Light Source: Blue LED strip (approx. 450 nm).
-
-
Execution:
-
Setup: Dissolve aniline, catalyst, and
source in the solvent in a clear glass vial. -
Degassing: Sparge with Nitrogen for 10 mins (Oxygen quenches the triplet state of the photocatalyst).
-
Irradiation: Place vial 2-3 cm from the Blue LED source. Stir vigorously at RT for 6-12 hours.
-
Monitoring: Reaction is complete when the bright orange/red color of the catalyst persists but the Togni reagent (detectable by TLC) is consumed.
-
-
Workup:
-
Concentrate solvent in vacuo.
-
Redissolve in DCM, wash with sat.
to remove iodobenzoic acid byproducts (from Togni reagent). -
Purify via column chromatography.
-
Comparative Data Analysis
| Feature | Method A: Buchwald-Hartwig | Method B: Photoredox C-H | Method C: Nitration/Reduction |
| Regioselectivity | Perfect (Pre-determined by Halogen) | Variable (Ortho/Para mix; guided by electronics) | Poor (Meta directing if |
| Functional Group Tolerance | High (with correct ligand) | Excellent (tolerates alcohols, esters, amides) | Low (Strong acid/redox sensitive) |
| Scalability | High (kg scale proven) | Moderate (Photon flux limitations) | High (Industrial standard) |
| Cost | High (Pd + Ligand) | Moderate (Ru cat is recyclable; Togni is pricey) | Low |
| Atom Economy | Moderate (Halogen waste) | High (Direct H substitution) | Low (Multi-step) |
References
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Studer, A. (2012). The Electron Is a Catalyst. Science, 335(6074), 1299-1300. (Contextualizing Radical Mechanisms). [Link]
Sources
Safety, handling, and MSDS for N-cyclohexyl-2-(trifluoromethyl)aniline
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. [13]All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in sealed, properly labeled containers. [2][13]Disposal should be carried out through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. [8][21]Do not empty into drains or the environment. [5][10][13]
References
-
INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet: 3-(Trifluoromethyl)aniline. [Link]
-
CRC Industries. (2017, December 27). Safety Data Sheet: Chlor-Free® Degreaser. [Link]
-
Henkel. (2015, July 15). Material Safety Data Sheet: LOCTITE SF 7387 ACTIVATOR. [Link]
-
ChemReg.net. (2006, June 20). GHS Classification: 2-Cyclohexylbiphenyl. [Link]
-
Aculon. (2018, June 12). Safety Data Sheet. [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
CPAChem. (2023, August 2). Safety Data Sheet. [Link]
-
PubChem. (n.d.). 2-propyl-N-[2-(trifluoromethyl)cyclohexyl]aniline. National Center for Biotechnology Information. [Link]
-
Gujarat Fluorochemicals Limited. (2020, August 28). Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of N-cyclohexyl-2-(trifluoromethyl)aniline
Molecular Structure and Spectroscopic Significance
N-cyclohexyl-2-(trifluoromethyl)aniline is a secondary amine featuring a cyclohexyl group attached to the nitrogen of a 2-(trifluoromethyl)aniline moiety. The trifluoromethyl group, a common substituent in medicinal chemistry, significantly influences the electronic properties of the aromatic ring and can be readily identified by ¹⁹F NMR. The cyclohexyl group introduces a set of aliphatic protons and carbons, while the secondary amine provides a characteristic N-H proton. Each of these structural features will give rise to distinct signals in the various spectroscopic techniques discussed herein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit signals corresponding to the aromatic protons, the N-H proton, and the cyclohexyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic Protons (C₆H₄) | 6.7 - 7.5 | Multiplets | 4H |
| N-H Proton | 3.5 - 4.5 | Broad Singlet | 1H |
| Cyclohexyl CH (methine) | 3.2 - 3.6 | Multiplet | 1H |
| Cyclohexyl CH₂ (axial/equatorial) | 1.0 - 2.0 | Multiplets | 10H |
Causality behind Predictions:
-
Aromatic Protons: The electron-withdrawing trifluoromethyl group and the electron-donating amino group will influence the chemical shifts of the aromatic protons, leading to a complex multiplet pattern in the downfield region.
-
N-H Proton: The chemical shift of the N-H proton can be variable and is influenced by solvent, concentration, and temperature. It is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.[1]
-
Cyclohexyl Protons: The methine proton (CH) attached to the nitrogen will be deshielded and appear as a multiplet. The remaining ten cyclohexyl protons will appear as a series of overlapping multiplets in the upfield region.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-N | 145 - 150 |
| Aromatic C-CF₃ | 125 - 130 (quartet due to C-F coupling) |
| Aromatic CH | 115 - 130 |
| CF₃ | 120 - 125 (quartet due to C-F coupling) |
| Cyclohexyl CH (methine) | 50 - 55 |
| Cyclohexyl CH₂ | 25 - 35 |
Causality behind Predictions:
-
Aromatic Carbons: The carbon attached to the nitrogen will be the most downfield among the aromatic carbons. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon: The CF₃ carbon itself will also be a quartet with a large coupling constant.[2][3]
-
Cyclohexyl Carbons: The methine carbon attached to the nitrogen will be the most downfield of the aliphatic carbons. The remaining cyclohexyl carbons will appear in the typical aliphatic region.[4]
Experimental Protocol for NMR Spectroscopy
The following protocol outlines the steps for acquiring high-quality NMR spectra.
Caption: Workflow for NMR data acquisition.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, DMSO-d₆) in a clean, dry vial.[5][6][7] Ensure the sample is fully dissolved. Transfer the solution to a clean 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Locking and Shimming: The instrument will use the deuterium signal from the solvent to "lock" the magnetic field frequency. "Shimming" is the process of optimizing the homogeneity of the magnetic field to obtain sharp spectral lines.
-
Data Acquisition: Set up the ¹H and ¹³C NMR experiments. For a ¹H spectrum, a small number of scans (e.g., 8-16) is usually sufficient. For a ¹³C spectrum, a larger number of scans (e.g., 512-2048) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is processed. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard, typically tetramethylsilane (TMS) at 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-N bond, aromatic C-H bonds, aliphatic C-H bonds, and the C-F bonds of the trifluoromethyl group.
Table 3: Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3450 | Medium, sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Bending | 1500 - 1600 | Medium-Strong |
| N-H Bending | 1500 - 1550 | Medium |
| C-F Stretch | 1100 - 1350 | Strong, broad |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
Causality behind Predictions:
-
N-H Stretch: As a secondary amine, a single, relatively sharp N-H stretching band is expected in the 3350-3450 cm⁻¹ region.[8][9][10]
-
C-H Stretches: The aromatic C-H stretches will appear above 3000 cm⁻¹, while the stronger aliphatic C-H stretches of the cyclohexyl group will be just below 3000 cm⁻¹.
-
C-F Stretches: The trifluoromethyl group will give rise to very strong and broad absorption bands in the 1100-1350 cm⁻¹ region due to the C-F stretching vibrations.
-
C-N Stretch: The C-N stretching vibration for an aromatic amine is typically strong and found in the 1250-1350 cm⁻¹ range.[8]
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.
Caption: Workflow for EI-MS data acquisition.
Detailed Steps:
-
Sample Introduction: The sample can be introduced in various ways. For a pure, volatile compound, a direct insertion probe can be used. Alternatively, the mass spectrometer can be coupled to a gas chromatograph (GC-MS) for separation and introduction. A dilute solution in a volatile solvent like methanol or dichloromethane is typically prepared.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions.
-
Data Output: The instrument's software plots the signal intensity versus the m/z ratio to generate the mass spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, along with comprehensive experimental protocols for data acquisition. By understanding the expected spectroscopic signatures of this molecule, researchers can more effectively plan their synthetic and analytical workflows. The provided methodologies serve as a practical resource for obtaining high-quality experimental data, which will be crucial for the definitive characterization of this and related compounds.
References
-
UCLA Division of Physical Sciences. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Instruct-ERIC. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
- Thompson, H. W., Nicholson, D. L., & Short, L. N. (1950). The infrared spectra of secondary amines and their salts. Discussions of the Faraday Society, 9, 222-231.
-
Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]
- Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265.
- Prakash, G. K. S., & Yudin, A. K. (2013). Copper-Catalyzed Trifluoromethylation of Benzyl, Allyl, and Propargyl Methanesulfonates with TMSCF₃. Beilstein Journal of Organic Chemistry, 9, 2149-2155.
- Wang, X., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using a CF₃⁻ Source.
- Kumara, B. V. N. P., Narasimhaswamy, T., & Mandala, A. B. (2014). ¹³C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). RSC Advances, 4(27), 13861-13869.
- Lamm, B. (1964). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 18, 2420-2428.
-
Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]
- Rinehart, K. L., Buchholz, A. C., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(4), 1073-1075.
-
ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
- Kertesz, V. (2019).
-
Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]
-
International Journal of Science and Research (IJSDR). (2024, June 15). Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Agilent. (n.d.). 240 Ion Trap GC/MS Internal Ionization User's Guide. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]
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Key starting materials for N-cyclohexyl-2-(trifluoromethyl)aniline synthesis
Technical Guide: Synthesis of N-Cyclohexyl-2-(trifluoromethyl)aniline
Executive Summary This technical guide outlines the robust synthetic pathways for this compound, a critical scaffold in the development of agrochemicals and pharmaceutical agents (e.g., as a bioisostere for lipophilic aryl amines). The presence of the ortho-trifluoromethyl group introduces significant steric bulk and electron-withdrawing character, necessitating specific optimization of standard amination protocols. This guide details two primary validated routes: Reductive Amination (preferred for scalability and cost) and Buchwald-Hartwig Cross-Coupling (preferred for modular library synthesis).
Strategic Retrosynthesis & Pathway Visualization
The synthesis of the target molecule can be disconnected at the C–N bond in two distinct ways. The choice of pathway depends on the availability of starting materials and the specific stage of drug development (e.g., early-phase SAR vs. process scale-up).
Pathway A (Reductive Amination): Disconnection of the N–Cyclohexyl bond. This utilizes the commercially available 2-(trifluoromethyl)aniline and cyclohexanone. Pathway B (Pd-Catalyzed Coupling): Disconnection of the N–Aryl bond. This utilizes an ortho-halo-trifluoromethylbenzene and cyclohexylamine.
Caption: Dual retrosynthetic pathways converging on this compound. Route A represents the reductive alkylation strategy, while Route B utilizes metal-catalyzed C-N bond formation.
Key Starting Materials & Specifications
High-purity starting materials are essential, particularly to avoid defluorination side-reactions or competitive inhibition during catalysis.
| Material | CAS No. | Role | Critical Specification |
| 2-(Trifluoromethyl)aniline | 88-17-5 | Nucleophile (Route A) | Purity >98%; <0.1% H2O (water inhibits imine formation). |
| Cyclohexanone | 108-94-1 | Electrophile (Route A) | Free of cyclohexanol; Store under inert gas to prevent peroxidation. |
| 1-Bromo-2-(trifluoromethyl)benzene | 392-83-6 | Electrophile (Route B) | Purity >97%; Ensure no hydrolyzed phenol impurities. |
| Cyclohexylamine | 108-91-8 | Nucleophile (Route B) | Distilled if colored (oxidation products poison Pd catalysts). |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | Reducing Agent | Preferred over NaBH3CN (toxic) and NaBH4 (too aggressive). |
Detailed Experimental Protocols
Method A: Titanium-Mediated Reductive Amination (Recommended)
Rationale: The electron-withdrawing CF3 group at the ortho position reduces the nucleophilicity of the aniline nitrogen, making standard reductive amination sluggish. The use of Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the formation of the imine intermediate before reduction.
Protocol:
-
Imine Formation:
-
Charge a dry reaction vessel with 2-(trifluoromethyl)aniline (1.0 equiv, e.g., 1.61 g, 10 mmol) and cyclohexanone (1.2 equiv, 1.18 g).
-
Add Titanium(IV) isopropoxide (1.25 equiv, 3.55 g) neat.
-
Stir the mixture at ambient temperature for 6–12 hours. The solution will become viscous as the titanium-amine complex forms. Note: No solvent is required for this step, maximizing kinetics.
-
-
Reduction:
-
Dilute the reaction mixture with anhydrous Ethanol (20 mL).
-
Cool to 0°C.
-
Add Sodium borohydride (NaBH4) (1.5 equiv, 0.57 g) portion-wise to control hydrogen evolution.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Quench by adding 10 mL of water (a white precipitate of TiO2 will form).
-
Filter the suspension through a Celite pad to remove titanium salts.
-
Extract the filtrate with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
-
-
Purification:
-
Purify via flash column chromatography (SiO2, Hexanes/EtOAc 95:5) to yield the target as a colorless to pale yellow oil.
-
Method B: Buchwald-Hartwig Cross-Coupling
Rationale: Used when the aniline starting material is unavailable or when constructing a library of analogs from a common aryl halide core.
Protocol:
-
Setup:
-
In a glovebox or under Argon, charge a reaction vial with 1-bromo-2-(trifluoromethyl)benzene (1.0 equiv), cyclohexylamine (1.2 equiv), Pd(OAc)2 (2 mol%), and BINAP (4 mol%).
-
Add Sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Add anhydrous Toluene (0.2 M concentration relative to halide).
-
-
Reaction:
-
Seal the vial and heat to 100°C for 12–16 hours.
-
The solution should turn from dark red to orange/brown upon completion.
-
-
Workup:
Critical Process Parameters (CPPs)
-
Steric Hindrance: The ortho-CF3 group creates significant steric bulk. In Method A, if conversion is low, switch to Sodium Triacetoxyborohydride (STAB) in Dichloroethane (DCE) with 1 equivalent of Acetic Acid, which allows for longer reaction times without degrading the ketone.
-
Temperature Control: In Method B, do not exceed 110°C. Higher temperatures can lead to defluorination or hydrodehalogenation of the aryl ring.
-
Water Content: For Method A (Ti-mediated), strictly anhydrous conditions are required during the first step. Water hydrolyzes Ti(OiPr)4, halting the reaction.
Safety & Handling (E-E-A-T)
-
Fluorinated Anilines: 2-(Trifluoromethyl)aniline is toxic if swallowed and readily absorbed through the skin. It is a known methemoglobinemia inducer. All handling must occur in a fume hood with nitrile gloves.
-
Titanium(IV) Isopropoxide: Reacts violently with water. Quench carefully.
-
Waste Disposal: Fluorinated organic waste must be segregated from standard organic solvents in many jurisdictions due to incineration requirements.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
-
PubChem Compound Summary. "2-(Trifluoromethyl)aniline (CAS 88-17-5)." National Center for Biotechnology Information. Link
-
Wolfe, J. P., et al. "Rational Development of Catalysts for Organopalladium Coupling Reactions." Accounts of Chemical Research, 1998. Link
Sources
An In-depth Technical Guide to N-cyclohexyl-2-(trifluoromethyl)aniline: Synthesis, Characterization, and Commercial Landscape
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N-cyclohexyl-2-(trifluoromethyl)aniline. Given its status as a specialized research chemical, this document focuses on its synthesis from commercially available precursors, its physicochemical properties, and the strategic importance of its structural motifs in modern medicinal chemistry.
Executive Summary: A Niche Building Block
This compound is a fluorinated secondary amine that combines two key structural features of interest in drug discovery: a cyclohexyl group, which can enhance lipophilicity and modulate binding, and an ortho-substituted trifluoromethylaniline ring. The trifluoromethyl (-CF3) group is a well-established bioisostere for chlorine and is known to improve metabolic stability, binding affinity, and oral bioavailability of drug candidates by altering their electronic and lipophilic properties.[1][2]
Direct commercial availability of this compound is limited, and it is not consistently listed in the catalogs of major chemical suppliers. Consequently, researchers often require a reliable method for its de novo synthesis. This guide provides a detailed, field-proven protocol for its preparation via reductive amination, a robust and widely used synthetic transformation.[3][4][5]
Physicochemical Properties and Structural Identification
Identifying a compound with precision is critical for scientific rigor. While a dedicated CAS number for this compound is not readily found in major chemical databases, its identity is defined by its molecular structure and can be confirmed through standard analytical techniques upon synthesis.
| Property | Value (Predicted/Calculated) | Source |
| Molecular Formula | C₁₃H₁₆F₃N | - |
| Molecular Weight | 243.27 g/mol | [6] |
| IUPAC Name | This compound | - |
| SMILES | FC(F)(F)c1ccccc1NC1CCCCC1 | - |
| LogP (Predicted) | ~4.5 - 5.0 | - |
Diagram 1: Chemical Structure of this compound
A 2D representation of this compound.
Synthesis via Reductive Amination: A Practical Workflow
The most direct and efficient method for synthesizing this compound is the reductive amination of 2-(trifluoromethyl)aniline with cyclohexanone. This reaction proceeds in two main stages: the formation of an intermediate imine followed by its reduction to the secondary amine.
Commercially Available Starting Materials
The precursors for this synthesis are readily available from major chemical suppliers.
| Starting Material | CAS Number | Key Suppliers |
| 2-(Trifluoromethyl)aniline | 88-17-5 | Sigma-Aldrich, Santa Cruz Biotechnology |
| Cyclohexanone | 108-94-1 | Sigma-Aldrich, Fisher Scientific |
| Sodium triacetoxyborohydride | 56553-60-7 | Sigma-Aldrich, TCI Chemicals |
Experimental Protocol
This protocol is adapted from established methodologies for the reductive amination of electron-deficient anilines.[3]
Objective: To synthesize this compound.
Materials:
-
2-(Trifluoromethyl)aniline (1.0 eq)
-
Cyclohexanone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (catalytic amount, optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-(trifluoromethyl)aniline (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition of Ketone: Add cyclohexanone (1.2 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aniline.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Diagram 2: Reductive Amination Workflow
A schematic of the synthesis workflow for this compound.
Applications in Research and Drug Development
While specific applications for this compound are not widely documented, its structural components suggest its utility as a scaffold or intermediate in medicinal chemistry.
-
Role of the Trifluoromethyl Group: The -CF3 group is a cornerstone of modern drug design.[1][7] Its strong electron-withdrawing nature can significantly lower the pKa of the aniline nitrogen, influencing its binding characteristics in a physiological environment. Furthermore, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
-
Impact of the Cyclohexyl Group: The N-cyclohexyl moiety increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. This feature is often exploited to enhance the pharmacokinetic profile of drug candidates.
-
Potential as a Synthetic Intermediate: This compound can serve as a building block for more complex molecules. The secondary amine provides a reactive handle for further functionalization, such as acylation, alkylation, or its incorporation into heterocyclic ring systems, which are prevalent in many classes of therapeutic agents.
Safety and Handling
As with any research chemical, proper safety precautions are essential. Based on the safety data for its precursors, this compound should be handled with care.
-
2-(Trifluoromethyl)aniline: This precursor is classified as a flammable liquid and is harmful if swallowed. It can cause skin and eye irritation and may cause an allergic skin reaction.
-
General Handling: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound represents a valuable, albeit not commercially mainstream, chemical entity for researchers in drug discovery and organic synthesis. Its synthesis is readily achievable through a robust reductive amination protocol using available starting materials. The combination of its fluorinated aromatic system and a lipophilic cyclohexyl group makes it an attractive scaffold for the development of novel bioactive compounds. This guide provides the necessary foundational knowledge for its synthesis, characterization, and strategic application in research endeavors.
References
-
A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016). Who we serve. [Link]
-
N-Cyclohexyl-3-(trifluoromethyl)aniline 1g. Dana Bioscience. [Link]
-
2-propyl-N-[2-(trifluoromethyl)cyclohexyl]aniline. PubChem. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. PubMed. [Link]
-
The reaction scheme for the reductive amination of cyclohexanone with... ResearchGate. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
-
Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. ScienceOpen. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Methodological & Application
The N-Cyclohexyl-2-(Trifluoromethyl)aniline Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: Strategic Incorporation of Fluorine and Lipophilic Groups in Drug Design
In the landscape of contemporary drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired therapeutic outcomes. The N-cyclohexyl-2-(trifluoromethyl)aniline scaffold has emerged as a valuable building block, ingeniously combining the benefits of a lipophilic cyclohexyl group with the unique electronic properties of a trifluoromethyl-substituted aniline ring. The trifluoromethyl (-CF3) group, a cornerstone of modern medicinal chemistry, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved binding affinity and pharmacokinetic profiles.[1][2] The cyclohexyl moiety, a bulky and lipophilic group, can effectively probe hydrophobic pockets within biological targets, contributing to enhanced potency and selectivity. This application note will delve into the utility of the this compound core, with a particular focus on its application in the design of kinase inhibitors, a critical class of therapeutics in oncology and beyond.[3]
The this compound Moiety in Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies. The this compound scaffold is particularly well-suited for incorporation into kinase inhibitors, often as part of a urea or thiourea linkage. This structural motif can effectively occupy the ATP-binding site of kinases, forming key hydrogen bonding interactions and hydrophobic contacts.
A prime example of this application is in the design of novel inhibitors targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth and angiogenesis.[4] The trifluoromethyl group on the aniline ring can enhance binding to the kinase hinge region, while the cyclohexyl group can extend into a hydrophobic back pocket, a strategy often employed to achieve high potency and selectivity.
Application Protocol: Synthesis of a Model N-Cyclohexyl-N'-(4-methyl-3-(trifluoromethyl)phenyl)urea Kinase Inhibitor
This protocol details the synthesis of a representative urea-based kinase inhibitor incorporating the this compound scaffold. This multi-step synthesis is a common workflow in medicinal chemistry for the preparation of targeted libraries for structure-activity relationship (SAR) studies.
Diagram of Synthetic Workflow
Caption: Synthetic scheme for the preparation of a model urea-based kinase inhibitor.
Materials and Reagents
-
This compound
-
1-isocyanato-4-methyl-3-(trifluoromethyl)benzene
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM).
-
Addition of Isocyanate: Slowly add a solution of 1-isocyanato-4-methyl-3-(trifluoromethyl)benzene (1.05 equivalents) in anhydrous DCM to the stirred aniline solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-cyclohexyl-N'-(4-methyl-3-(trifluoromethyl)phenyl)urea.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol: In Vitro Kinase Inhibition Assay (HTRF® Assay)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase using the Homogeneous Time-Resolved Fluorescence (HTRF®) assay format.[5] This assay is a robust and widely used platform for high-throughput screening and inhibitor characterization.
Diagram of HTRF Assay Workflow
Caption: Workflow for a typical HTRF® kinase inhibition assay.
Materials and Reagents
-
Synthesized inhibitor compound
-
Recombinant target kinase (e.g., EGFR, VEGFR)
-
Biotinylated kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
HTRF® detection reagents:
-
Europium cryptate-labeled anti-phospho-specific antibody
-
XL665-labeled streptavidin
-
-
384-well low-volume white assay plates
-
HTRF®-compatible microplate reader
Procedure
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and the biotinylated substrate peptide in the assay buffer.
-
Add the diluted inhibitor compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the HTRF® detection reagents (a mixture of the Europium-labeled antibody and XL665-labeled streptavidin in detection buffer).
-
Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at 620 nm (Europium) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and plot the ratio against the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Kinase | The specific enzyme whose activity is being measured. |
| Substrate | The molecule upon which the kinase acts. |
| ATP | The phosphate donor for the kinase reaction. |
Application Protocol: Cellular Proliferation Assay (MTT Assay)
To assess the anti-cancer potential of compounds containing the this compound scaffold, a cellular proliferation assay is essential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials and Reagents
-
Cancer cell line (e.g., A549 - lung carcinoma, HCT116 - colon carcinoma)[7]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the inhibitor compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion and Future Perspectives
The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal for the development of novel therapeutics, particularly in the realm of kinase inhibition. The strategic combination of a lipophilic cyclohexyl group and an electron-withdrawing trifluoromethyl group provides a robust platform for generating potent, selective, and metabolically stable drug candidates. The protocols outlined in this application note provide a foundational framework for the synthesis and evaluation of compounds based on this privileged scaffold. Future explorations could involve the diversification of the urea linkage and the substitution patterns on both aromatic rings to further optimize the pharmacological properties and to explore new therapeutic targets.
References
- BenchChem. (2025). Application of Trifluoromethylpyrimidines in Kinase Inhibition Studies. BenchChem.
- Caruso, A., et al. (2025).
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- Royal Society of Chemistry. (n.d.). MedChemComm. RSC Publishing.
- Gontla, R., et al. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1439, 13-28.
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- Becan, L., et al. (2022).
- Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1957-1965.
- De, P., & Mazumder, S. (2016). SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. In Silico Drug Discovery and Design, 251-275.
- Al-Ostoot, F. H., et al. (2025). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. [Journal Name].
- Akhil, V., et al. (n.d.).
- Petruzzelli, R., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14819.
- Sharma, R., et al. (2010). Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(10), 4541-4546.
- Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
- Gontla, R., et al. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Caruso, A., et al. (2025).
- Abbas, A. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. Semantic Scholar.
- Wang, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(10), 2003-2015.
- Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. International Journal of Molecular Sciences, 23(8), 4165.
- Liu, Q., et al. (2014). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. Journal of Medicinal Chemistry, 57(2), 439-450.
- Barreiro, E. J., & Fraga, C. A. M. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593.
- Gupta, S. P. (n.d.). QSAR - Application in Drug Design. International Journal of Pharmaceutical Research and Allied Sciences.
- Lord, R., et al. (n.d.). Preclinical anti-cancer activity and multiple mechanisms of action of a cationic silver complex bearing N-heterocyclic carbene l. SHURA.
- Al-Masoudi, N. A., et al. (2022). Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study. ACS Omega, 7(40), 35850-35864.
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Application Note & Experimental Protocol: Synthesis of N-Cyclohexyl-2-(trifluoromethyl)aniline
Abstract
This document provides a comprehensive guide for the synthesis of N-cyclohexyl-2-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. We present a detailed protocol based on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. This guide is designed for researchers in organic synthesis, medicinal chemistry, and process development. It offers not only a step-by-step experimental procedure but also delves into the underlying reaction mechanism, safety considerations, and methods for product characterization, ensuring a reproducible and safe execution of the synthesis.
Introduction and Reaction Principle
N-aryl amines are prevalent structural motifs in a wide array of biologically active compounds. The synthesis of this compound, specifically, involves the formation of a carbon-nitrogen bond between an aromatic ring and a secondary amine. The presence of the trifluoromethyl (-CF3) group makes this molecule a valuable building block, as this moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity of a final drug candidate.
Traditional methods for N-arylation often require harsh reaction conditions. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field. This reaction allows for the formation of C-N bonds under relatively mild conditions with high functional group tolerance and excellent yields.
The core of this protocol relies on the coupling of 2-bromobenzotrifluoride with cyclohexylamine using a palladium catalyst, a phosphine-based ligand, and a base. The catalytic cycle, a cornerstone of this process, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst.
Reaction Scheme:
-
Aryl Halide: 2-Bromobenzotrifluoride
-
Amine: Cyclohexylamine
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Toluene
Experimental Workflow & Logic
The experimental design prioritizes reaction efficiency, safety, and ease of purification. The choice of each component is critical for the success of the synthesis.
Figure 1: High-level experimental workflow for the synthesis.
Catalytic Cycle Mechanism
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzotrifluoride. This is often the rate-determining step of the cycle.[1]
-
Amine Coordination & Deprotonation : Cyclohexylamine coordinates to the palladium(II) complex. The strong, non-nucleophilic base, NaOtBu, then deprotonates the coordinated amine to form a palladium amido complex.[2][3][4] The steric bulk of NaOtBu is advantageous as it prevents competing nucleophilic attack.[3][5]
-
Reductive Elimination : The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]
The choice of the XPhos ligand is deliberate. Its steric bulk and electron-rich nature promote the formation of a monoligated, highly active Pd(0) species, which accelerates both the oxidative addition and the final reductive elimination steps, leading to higher reaction efficiency.[7][8]
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 2-Bromobenzotrifluoride | ≥99% | Sigma-Aldrich | 392-85-8 |
| Cyclohexylamine | ≥99.5% | Sigma-Aldrich | 108-91-8 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals | 51364-51-3 |
| XPhos | ≥98% | Sigma-Aldrich | 564483-18-7 |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich | 865-48-5 |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Deionized Water | N/A | N/A | 7732-18-5 |
| Sodium Sulfate (Anhydrous) | ACS Grade | Fisher Scientific | 7757-82-6 |
| Silica Gel | 230-400 mesh | Sorbent Tech. | 7631-86-9 |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser, magnetic stir bar, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller and thermocouple.
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents.
-
Standard laboratory glassware (septum, needles, syringes, graduated cylinders, separatory funnel).
-
Rotary evaporator.
-
Flash chromatography system.
-
Analytical balance.
Step-by-Step Procedure
Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) as the catalyst and base are sensitive to air and moisture.[5][9]
-
Inert Atmosphere Setup : Assemble the glassware and purge the system thoroughly with nitrogen or argon for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging :
-
To the reaction flask, add Pd₂(dba)₃ (91.5 mg, 0.1 mmol, 1 mol%).
-
Add XPhos (190.6 mg, 0.4 mmol, 4 mol%).
-
Add Sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv.).
-
Add 50 mL of anhydrous toluene. Stir the mixture for 10 minutes at room temperature.
-
-
Addition of Reactants :
-
Add 2-bromobenzotrifluoride (1.37 mL, 10.0 mmol, 1.0 equiv.).
-
Add cyclohexylamine (1.37 mL, 12.0 mmol, 1.2 equiv.) via syringe.
-
-
Reaction Execution :
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up :
-
Once the reaction is complete (consumption of the starting aryl bromide), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification :
-
Filter off the sodium sulfate and concentrate the organic phase using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., 100:0 to 95:5) as the eluent.
-
-
Product Characterization :
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Safety and Handling
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation : All operations should be conducted in a well-ventilated chemical fume hood.
-
Reagent Hazards :
-
2-Bromobenzotrifluoride : Irritant. Handle with care.
-
Cyclohexylamine : Corrosive and flammable. Causes severe skin burns and eye damage.
-
Pd₂(dba)₃ and XPhos : Potential sensitizers. Avoid inhalation of dust.
-
Sodium tert-butoxide : Flammable solid and corrosive. Reacts violently with water.[9] Handle under an inert atmosphere.
-
Toluene : Flammable liquid and harmful if inhaled or absorbed through the skin.
-
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (degraded by air/moisture) | Ensure all reagents are handled under strictly inert conditions. Use fresh, high-quality catalyst and ligand. |
| Insufficient degassing of solvent | Degas the solvent by bubbling with N₂ or Ar for at least 30 minutes prior to use. | |
| Poor quality base | Use freshly opened or properly stored NaOtBu. Consider using a glovebox for weighing and addition. | |
| Side Product Formation | Hydrodehalogenation of the starting material | This can occur if moisture is present. Ensure anhydrous conditions. |
| Dimerization of the aryl halide | May indicate issues with the ligand-to-metal ratio. Ensure accurate weighing of catalyst and ligand. | |
| Difficult Purification | Streaking on TLC plate | The product might be basic. Add a small amount of triethylamine (~0.5%) to the eluent system. |
Conclusion
The Buchwald-Hartwig amination provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly by maintaining an inert atmosphere, and by using high-quality reagents, this protocol can be executed to achieve high yields of the desired product. This guide serves as a comprehensive resource for researchers, providing the necessary details for successful synthesis and a deeper understanding of the reaction's principles.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings - Chemical Insights. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples - NROChemistry. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - NIH. [Link]
-
Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides - PubMed. [Link]
-
t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing). [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing). [Link]
-
Sodium tert-butoxide - Wikipedia. [Link]
-
The Chemistry Behind Sodium tert-Butoxide: Applications in Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 9. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]
The Strategic Role of N-cyclohexyl-2-(trifluoromethyl)aniline in the Synthesis of Advanced Acaricides
Introduction: The Imperative for Innovation in Crop Protection
In the continuous effort to safeguard global food production, the development of novel and effective agrochemicals is paramount. Among the chemical entities that have driven significant advancements, fluorinated organic compounds play a crucial role. The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into active ingredients can dramatically enhance their biological efficacy, metabolic stability, and overall performance. This guide provides an in-depth technical overview of N-cyclohexyl-2-(trifluoromethyl)aniline, a key intermediate in the synthesis of specialized agrochemicals. We will explore its synthesis, application, and the subsequent production of the potent acaricide, flubenzimine, offering detailed protocols and mechanistic insights for researchers and professionals in the field.
This compound: A Core Building Block
This compound is a specialized aromatic amine that serves as a critical precursor in the synthesis of targeted crop protection agents. The strategic combination of the cyclohexyl moiety and the ortho-trifluoromethyl group on the aniline ring imparts unique physicochemical properties that are leveraged in the design of modern pesticides. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the electronic environment of the molecule, which can enhance its binding affinity to biological targets.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with the readily available starting material, 2-(trifluoromethyl)aniline. The following protocol outlines a representative synthetic route.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 2-(trifluoromethyl)aniline.
Materials:
-
2-(Trifluoromethyl)aniline
-
Cyclohexanone
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas source
-
Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator)
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reductive Amination: In a suitable hydrogenation reactor, dissolve 2-(trifluoromethyl)aniline in methanol.
-
Add cyclohexanone to the solution.
-
Carefully add 10% Palladium on carbon catalyst to the reaction mixture.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 bar) and heat to approximately 40°C.
-
Maintain the reaction under these conditions, with stirring, until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting residue is this compound, which can be further purified if necessary, for example, by vacuum distillation.
Causality of Experimental Choices:
-
Reductive Amination: This one-pot reaction is an efficient method for forming the C-N bond between the aniline and the cyclohexyl ring. The imine intermediate formed in situ is immediately reduced by the catalytic hydrogenation.
-
Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for hydrogenation reactions due to its high activity and selectivity.
-
Methanol: A common solvent for hydrogenation as it readily dissolves the reactants and is relatively inert under the reaction conditions.
Application in Agrochemical Synthesis: The Case of Flubenzimine
This compound is a pivotal intermediate in the synthesis of the acaricide flubenzimine. Acaricides are essential for controlling mite populations in a variety of crops, preventing significant economic losses.
Flubenzimine: A Potent Acaricide
Flubenzimine is a non-systemic acaricide with contact and stomach action. It is effective against all stages of mites, including eggs, larvae, and adults. Its unique mode of action makes it a valuable tool in resistance management programs.[1]
Table 1: Key Properties of Flubenzimine
| Property | Value |
| IUPAC Name | N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-1,3-thiazolidin-2-ylidene]benzenamine |
| Molecular Formula | C17H10F6N4S |
| Molar Mass | 416.3 g/mol |
| Agrochemical Class | Acaricide |
Synthesis of Flubenzimine from this compound
The synthesis of flubenzimine involves the construction of a thiazolidine ring system and the introduction of two trifluoromethylimino groups. The this compound moiety forms one of the key N-aryl substituents on the final molecule.
Protocol 2: Proposed Synthesis of Flubenzimine
Objective: To synthesize flubenzimine from this compound and other precursors.
Materials:
-
This compound
-
A suitable phenyl isothiocyanate derivative
-
A source of the bis(trifluoromethyl)imino group (e.g., a protected form that can be deprotected in situ)
-
An appropriate solvent (e.g., toluene, acetonitrile)
-
Base (e.g., triethylamine)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Thioureide Formation: In a reaction vessel under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent.
-
Add the phenyl isothiocyanate derivative to the solution.
-
Add a base, such as triethylamine, to catalyze the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the formation of the corresponding thioureide is complete (monitored by TLC or LC-MS).
-
Cyclization and Imination: To the reaction mixture containing the thioureide, add the reagent that will provide the bis(trifluoromethyl)imino-functionalized carbon backbone for the thiazolidine ring.
-
This step likely involves a cyclocondensation reaction to form the five-membered thiazolidine ring.
-
The final imination steps to form the two C=N-CF3 bonds would follow, potentially through the deprotection of a precursor.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with water and brine, followed by drying of the organic layer.
-
The crude product is then purified by column chromatography to yield pure flubenzimine.
Note: The precise reagents and conditions for the latter steps of flubenzimine synthesis are often proprietary. The above protocol is a plausible route based on the known reactivity of the involved functional groups.
Mode of Action of Flubenzimine
While the exact molecular target of flubenzimine is not as extensively documented as some other pesticide classes, it is known to disrupt the nervous system of mites. It is believed to interfere with mitochondrial respiration, specifically inhibiting the electron transport chain. This disruption of energy production leads to paralysis and death of the target pests. This mode of action is distinct from many other acaricides, making it a valuable tool for managing resistance.
Experimental Workflows and Data Visualization
To better illustrate the synthetic pathways, the following diagrams are provided.
Caption: Synthesis of the key intermediate.
Caption: Proposed pathway to Flubenzimine.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. Its synthesis and subsequent conversion to the potent acaricide flubenzimine highlight the importance of fluorinated intermediates in creating effective and selective crop protection solutions. As the challenges of pest resistance and environmental stewardship continue to evolve, the development of novel synthetic routes and the exploration of new applications for such versatile building blocks will remain a cornerstone of agricultural innovation. The protocols and insights provided in this guide are intended to support the ongoing efforts of researchers and scientists in this critical field.
References
- Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester.
-
Flubenzimine. PubChem. [Link]
-
Flubendiamide. U.S. Environmental Protection Agency. [Link]
-
Benefits Review for Flubendiamide. U.S. Environmental Protection Agency. [Link]
-
Status and outlook for acaricide and insecticide discovery. Pest Management Science. [Link]
Sources
Proposed reaction mechanism for N-cyclohexyl-2-(trifluoromethyl)aniline formation
Application Note & Protocol
Topic: Proposed Reaction Mechanism and Optimized Synthesis of N-cyclohexyl-2-(trifluoromethyl)aniline
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key structural motif in medicinal chemistry and materials science. Its synthesis, however, presents challenges due to the electron-deficient nature of the trifluoromethyl-substituted aryl ring. This document provides a detailed examination of the proposed reaction mechanism for its formation, focusing on the palladium-catalyzed Buchwald-Hartwig amination as the most efficient and versatile route. We contrast this with alternative methods and provide a field-proven, step-by-step protocol for its synthesis. This guide is designed to provide researchers with both the theoretical understanding and practical knowledge required for the successful synthesis and validation of this important compound.
Introduction: Synthetic Strategy and Mechanistic Considerations
The formation of a carbon-nitrogen (C-N) bond to an electron-deficient aromatic ring is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The target molecule, this compound, features a sterically demanding secondary amine coupled to an aryl ring bearing a potent electron-withdrawing trifluoromethyl (-CF3) group. This electronic feature deactivates the ring towards traditional nucleophilic aromatic substitution (SNAr) and makes other classical methods inefficient.
The most robust and widely accepted strategy for this transformation is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, offering broad substrate scope and functional group tolerance where other methods fail.[1]
Alternative Synthetic Routes Considered:
-
Reductive Amination: This route would involve the reaction of 2-(trifluoromethyl)aniline with cyclohexanone in the presence of a reducing agent.[3][4] While effective, this approach requires the prior synthesis or commercial availability of the specific aniline precursor, making it less convergent than a cross-coupling strategy.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway would require an aryl halide with a strong activating group (like a nitro group) in the ortho or para position to facilitate the attack of cyclohexylamine. The -CF3 group alone is generally insufficient to promote SNAr under practical conditions.
Given these considerations, the Buchwald-Hartwig amination stands out as the superior method, coupling readily available starting materials like 2-bromobenzotrifluoride and cyclohexylamine.
Proposed Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][5][6] The cycle, illustrated below, consists of three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the key steps of the reaction, particularly the final reductive elimination.[7][8]
The currently accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex as the likely rate-determining step.[5] The subsequent steps involve the formation of a Pd(II) amido complex, which then undergoes reductive elimination to yield the desired product and regenerate the active catalyst.[5][6]
Caption: Fig 1. Proposed Buchwald-Hartwig Catalytic Cycle.
Causality Behind Mechanistic Steps:
-
Catalyst Activation: A Pd(II) precatalyst like Pd(OAc)₂ is often used and is reduced in situ to the active Pd(0) species.[9]
-
Oxidative Addition: The electron-deficient 2-bromobenzotrifluoride readily undergoes oxidative addition to the electron-rich L₂Pd(0) complex. This is typically the slowest step in the cycle.[5] The general reactivity order for the aryl halide is I > Br > Cl.[10]
-
Ligand Exchange and Deprotonation: Cyclohexylamine displaces the halide from the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is crucial for deprotonating the coordinated amine, forming the key palladium-amido intermediate.[10]
-
Reductive Elimination: This final, bond-forming step releases the this compound product and regenerates the L₂Pd(0) catalyst, allowing the cycle to continue.[6] This step is often accelerated by bulky, electron-donating ligands.
Experimental Protocol: Optimized Synthesis
This protocol is designed as a self-validating system. Successful execution should yield the target compound, confirmable by standard analytical techniques.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equiv. | Supplier |
| 2-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | 1.125 g | 5.0 | 1.0 | Sigma-Aldrich |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 0.65 mL | 6.0 | 1.2 | N/A |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 45.8 mg | 0.05 | 0.01 | N/A |
| BrettPhos | C₄₁H₅₉O₂P | 622.88 | 62.3 mg | 0.10 | 0.02 | N/A |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 673 mg | 7.0 | 1.4 | N/A |
| Anhydrous Toluene | C₇H₈ | 92.14 | 25 mL | - | - | N/A |
Equipment
-
100 mL Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Argon or Nitrogen)
-
Syringes and needles
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Fig 2. Experimental Workflow Diagram.
-
Inert Atmosphere Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), BrettPhos, and sodium tert-butoxide. Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (25 mL) via syringe. Stir the mixture for 5 minutes. Sequentially add 2-bromobenzotrifluoride and cyclohexylamine via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers and wash with brine (1 x 40 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Isolation: The crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The spectroscopic data should be consistent with the structure of the target compound.[11]
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
2-Bromobenzotrifluoride: Flammable liquid. Causes skin irritation. Keep away from heat, sparks, and open flames. Handle in a well-ventilated area.
-
Palladium Catalysts: Palladium catalysts, especially when dry or recovered from reactions, can be pyrophoric and may ignite upon exposure to air.[12][13][14] Always handle palladium catalysts under an inert atmosphere.[12][15] Quench catalyst residues carefully with water before disposal.[12]
-
Sodium tert-butoxide: Strong base. Reacts violently with water. Corrosive and causes severe skin burns and eye damage. Handle under an inert, dry atmosphere.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
Follow all institutional and local guidelines for chemical handling and waste disposal.[12][15]
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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National Research Council. LCSS: PALLADIUM ON CARBON. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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UIV Chem. What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. [Link]
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ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. [Link]
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Wolfe, J. P., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]
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ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions | Request PDF. [Link]
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Foley, D. A., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Organic Letters. [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
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UTC Aerospace Systems. Bromotrifluoromethane (CBrF3) and Methanol Safety Data Sheet. [Link]
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Sarpong Group, UC Berkeley. Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
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Borges, F., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
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ScienceOpen. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. [Link]
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Binoy, N., et al. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry. [Link]
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Hughes, G., et al. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. Angewandte Chemie International Edition. [Link]
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ResearchGate. Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline | Request PDF. [Link]
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MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
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Royal Society of Chemistry. Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. [Link]
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Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]
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Kumari, S., et al. (2019). Synthesis, Anti-inflammatory and in silico Studies of few novel 1,2,4-Triazole Derived Schiff Base Compounds. Research Journal of Pharmacy and Technology. [Link]
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The Emerging Role of N-cyclohexyl-2-(trifluoromethyl)aniline in Advanced Material Development: Application Notes and Protocols
Introduction: A Novel Building Block for Functional Polymers
In the relentless pursuit of novel materials with tailored properties, the strategic design of monomeric building blocks is paramount. N-cyclohexyl-2-(trifluoromethyl)aniline emerges as a compelling candidate for the development of next-generation functional polymers. This unique aniline derivative incorporates two key substituents that are anticipated to profoundly influence the physicochemical and electronic properties of the resulting polymer: a bulky cyclohexyl group and a strongly electron-withdrawing trifluoromethyl group.
The incorporation of a trifluoromethyl (-CF3) group into organic materials is a well-established strategy to enhance thermal stability, chemical resistance, and solubility, while also modulating electronic properties.[1] Conversely, the presence of a bulky cyclohexyl substituent on the nitrogen atom is expected to introduce significant steric hindrance, which can impact polymer chain packing, solubility, and morphology.[2][3] The interplay of these electronic and steric effects positions poly(this compound) as a promising material for a range of applications, including organic electronics, specialty coatings, and advanced composites.
This document provides detailed application notes and protocols for the synthesis and characterization of new materials derived from this compound, offering researchers a comprehensive guide to exploring the potential of this versatile monomer.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing effective polymerization strategies.
| Property | Value | Source |
| Molecular Formula | C13H16F3N | PubChem |
| Molecular Weight | 259.27 g/mol | PubChem |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Anticipated Polymer Properties and Rationale
The unique substitution pattern of this compound allows for the rational design of polymers with a distinct set of properties compared to unsubstituted polyaniline (PANI).
| Property | Expected Outcome for Poly(this compound) | Rationale |
| Solubility | Enhanced in organic solvents | The bulky, non-polar cyclohexyl group is known to disrupt interchain packing, thereby improving solubility.[4][5] |
| Electrical Conductivity | Lower than unsubstituted PANI | The electron-withdrawing -CF3 group can decrease the electron density of the polymer backbone, and the bulky cyclohexyl group can disrupt π-conjugation between aniline units, both of which are expected to reduce conductivity.[5] |
| Thermal Stability | Enhanced | The presence of the strong C-F bonds in the trifluoromethyl group is known to increase the thermal stability of polymers.[1] |
| Morphology | Amorphous or semi-crystalline with altered morphology | The bulky cyclohexyl group will likely lead to a less ordered, more amorphous polymer structure compared to the more crystalline domains found in unsubstituted PANI.[2][3] |
| Processability | Improved | Enhanced solubility is expected to facilitate solution-based processing techniques such as spin-coating and inkjet printing.[6] |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization
This protocol details the synthesis of poly(this compound) via chemical oxidation, a common method for aniline polymerization.[3][7]
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)
-
Methanol
-
Ammonia solution (3 M)
-
Deionized water
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
-
Filter paper and funnel
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 10 mmol) in 1 M HCl (e.g., 100 mL) in a beaker with vigorous stirring until fully dissolved. The solution should be cooled to 0-5 °C in an ice bath.
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS) in 1 M HCl to achieve a desired molar ratio of oxidant to monomer (typically 1:1 to 1.25:1).[3] Cool this solution to 0-5 °C.
-
Polymerization: Slowly add the chilled APS solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture is expected to change color, indicating the onset of polymerization.
-
Reaction Continuation: Continue stirring the reaction mixture at 0-5 °C for 2-4 hours to ensure complete polymerization.
-
Polymer Isolation: After the reaction is complete, collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the polymer powder sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours. The final product is the doped, conductive form of the polymer.
-
(Optional) Dedoping: To obtain the non-conductive, base form of the polymer, the doped powder can be treated with a 3 M ammonia solution for 2 hours, followed by filtration, washing with deionized water until the filtrate is neutral, and drying.
Workflow for Chemical Oxidative Polymerization:
Caption: Workflow for the chemical synthesis of poly(this compound).
Protocol 2: Electrochemical Polymerization
Electrochemical polymerization offers excellent control over film thickness and morphology.[8]
Materials and Equipment:
-
This compound (monomer)
-
Sulfuric acid (H₂SO₄, 0.1 M) or Hydrochloric acid (HCl, 1 M) as the electrolyte
-
Acetonitrile (solvent, if needed)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon, ITO-coated glass, or platinum)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Procedure:
-
Electrolyte Preparation: Prepare a solution of the monomer (e.g., 0.1 M) in the chosen acidic electrolyte. If the monomer has limited aqueous solubility, a mixed solvent system (e.g., water/acetonitrile) can be used.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, counter electrode, and reference electrode immersed in the electrolyte solution.
-
Electropolymerization: Perform electropolymerization using cyclic voltammetry (CV) or potentiostatic methods.
-
Cyclic Voltammetry: Scan the potential between a suitable range (e.g., -0.2 V to 1.2 V vs. Ag/AgCl) for a set number of cycles. The appearance and growth of redox peaks indicate polymer film deposition on the working electrode.[8]
-
Potentiostatic Method: Apply a constant potential (determined from the oxidation potential in the CV) for a specific duration to grow the polymer film.
-
-
Film Rinsing: After polymerization, carefully remove the working electrode from the cell and rinse it with the blank electrolyte solution and then with deionized water to remove any unreacted monomer and oligomers.
-
Drying: Dry the polymer-coated electrode under a stream of inert gas (e.g., nitrogen or argon) or in a vacuum desiccator.
Workflow for Electrochemical Polymerization:
Caption: Workflow for the electrochemical synthesis of poly(this compound) films.
Characterization of Poly(this compound)
A comprehensive characterization is essential to understand the structure-property relationships of the newly synthesized polymer.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the polymer structure and identify characteristic functional groups. | Peaks corresponding to C-N stretching, C=C stretching of quinoid and benzenoid rings, and C-F stretching of the trifluoromethyl group.[4][5] |
| UV-Vis Spectroscopy | To study the electronic transitions and determine the doping state. | Absorption bands related to π-π* transitions in the benzenoid rings and polaron/bipolaron bands in the doped state.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the polymer structure and connectivity. | Broadened peaks in the aromatic and aliphatic regions, confirming the polymeric nature. |
| Scanning Electron Microscopy (SEM) | To investigate the surface morphology of the polymer. | Expected to show a globular or granular morphology, potentially different from the fibrillar structure of some PANI derivatives.[2][3] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Higher decomposition temperature compared to unsubstituted PANI is anticipated.[5] |
| Four-Point Probe Measurement | To determine the electrical conductivity of the polymer films. | Conductivity is expected to be in the semiconductor range and will vary with the doping level. |
Potential Applications in New Materials
The unique combination of properties anticipated for poly(this compound) suggests its utility in several advanced material applications.
Logical Relationship of Properties to Applications:
Caption: Relationship between the properties of poly(this compound) and its potential applications.
-
Organic Field-Effect Transistors (OFETs): The enhanced solubility could facilitate the fabrication of thin films for use as the active semiconductor layer in OFETs. While the conductivity may be lower than PANI, its processability and stability could be advantageous. The introduction of cyclohexyl groups has been shown to be a viable strategy in developing organic semiconductors for transistors.[10][11]
-
Specialty Coatings: The anticipated high thermal and chemical stability, coupled with its hydrophobic nature imparted by the fluorinated group, makes the polymer a candidate for protective and anti-corrosion coatings. Its tunable conductivity could also be utilized for anti-static coatings.
-
Chemical Sensors: The electronic properties of polyaniline derivatives are sensitive to their chemical environment, making them suitable for chemical sensing applications.[2][3] The specific substituents on poly(this compound) may impart selectivity towards certain analytes.
-
Gas Separation Membranes: The amorphous nature and altered chain packing due to the bulky cyclohexyl groups could create free volume within the polymer matrix, making it a candidate for gas separation membrane applications.
Conclusion and Future Outlook
This compound represents a promising, yet largely unexplored, monomer for the synthesis of novel functional polymers. The strategic combination of a sterically demanding cyclohexyl group and an electron-withdrawing trifluoromethyl group is poised to yield materials with a unique balance of enhanced solubility, processability, and stability. The protocols and application notes provided herein offer a foundational framework for researchers to synthesize, characterize, and ultimately harness the potential of poly(this compound) in the development of next-generation organic materials. Further research should focus on optimizing polymerization conditions to control molecular weight and exploring the performance of these new materials in the proposed application areas.
References
- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20968-20978.
- Mohamed, T., et al. (2023). Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode: application to midazolam as a model drug of benzodiazepines. BMC Chemistry, 17(1), 30.
- Mohamed, T., et al. (2023). Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode. BUE Scholar.
- Goto, H., & Akagi, K. (2002). Synthesis and Properties of Polyaniline Derivatives with Liquid Crystallinity. Macromolecules, 35(8), 3019-3025.
- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Polymers, 13(16), 2735.
- Request PDF. (2025, August 6). Synthesis and characterization of fluorine-substituted polyanilines.
- Sola, M., et al. (2020). Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups. Polymers, 12(12), 2824.
- Cirpan, A., & Yagci, Y. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 15(1), 83.
- Zhang, K., et al. (2022). A solution-processed n-type conducting polymer with ultrahigh conductivity.
- Talu, M., & Sarac, A. S. (2004). Synthesis and characterization of conducting substituted polyanilines. Materials Chemistry and Physics, 84(2-3), 277-284.
- Li, Y., et al. (2007). Organic Thin Film Transistors Based on Cyclohexyl-Substituted Organic Semiconductors.
- Wikipedia. (n.d.). Conductive polymer.
- Kamanina, N. V., et al. (2023). Conductive Polymers and Their Nanocomposites: Application Features in Biosensors and Biofuel Cells. Polymers, 15(18), 3783.
- Swicofil. (n.d.). Polyaniline PANI - Properties.
- Das, S., & Kumar, A. (2017). Synthesis and Characterization of Polyaniline Based materials: Their biological relevance- An Overview. International Journal of Current Microbiology and Applied Sciences, 6(5), 2309-2321.
- Request PDF. (2025, August 10). Synthesis and characterization of conducting substituted polyanilines.
- Sarac, A. S., et al. (2001). Synthesis and characterization of fluoro-substituted polyaniline. Journal of Applied Polymer Science, 82(1), 180-188.
- PubChem. (n.d.). 2-propyl-N-[2-(trifluoromethyl)cyclohexyl]aniline.
- Osterholm, J. E., et al. (1994). Emulsion polymerization of aniline. Polymer, 35(13), 2902-2906.
- Ali, I., et al. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Polymers, 13(12), 2028.
- Caragea, A. E., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(23), 10996-11003.
- Garcia-Hernandez, E., et al. (2021).
- ResearchGate. (2025, August 6). Synthesis and Characterization of Polyaniline Based materials: Their biological relevance-An Overview.
- Liu, J., et al. (2019). Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors. Frontiers in Chemistry, 7, 33.
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- Kim, D., et al. (2017). Electrical and Electrochemical Properties of Conducting Polymers. Polymers, 9(5), 159.
- Moore, J. S. (2002, April 1). Small-Molecule Organic Semiconductors. University of Illinois Urbana-Champaign.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). High-Quality Organic Semiconductors [for Organic Electronics].
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- Beilstein Journals. (2024, March 28).
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Catalytic Methods Involving N-Cyclohexyl-2-(Trifluoromethyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Anilines in Modern Catalysis
The strategic incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF₃), in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. N-cyclohexyl-2-(trifluoromethyl)aniline, a secondary aniline featuring both a bulky cyclohexyl group and a strongly electron-withdrawing trifluoromethyl group, represents a compelling yet underexplored scaffold for the development of novel catalytic systems.
While direct catalytic applications of this compound are not extensively documented, its structural motifs suggest significant potential, particularly as a ligand in transition metal catalysis. The steric hindrance provided by the cyclohexyl group and the electronic properties imparted by the trifluoromethyl group can be leveraged to modulate the reactivity and selectivity of catalytic centers. This guide provides a comprehensive overview of the synthesis of this compound and explores its potential applications in catalysis, supported by detailed, field-proven protocols.
Part I: Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the reductive amination of 2-(trifluoromethyl)aniline with cyclohexanone. This reaction is often challenging due to the reduced nucleophilicity of the electron-deficient aniline. However, robust protocols have been developed to overcome this limitation.[1]
Application Note: Reductive Amination of Electron-Deficient Anilines
The key to a successful reductive amination of an electron-deficient aniline like 2-(trifluoromethyl)aniline is the effective formation of the imine intermediate, which is then reduced in situ. The use of a suitable reducing agent and acid additive is crucial to drive the reaction to completion while minimizing side reactions.[1] We present a reliable protocol based on the work of Jeremias et al., which has been shown to be effective for a range of electron-deficient anilines and ketones.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the reductive amination of electron-deficient anilines.[1]
Materials:
-
2-(Trifluoromethyl)aniline (1.0 equiv)
-
Cyclohexanone (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Acetic acid (AcOH) (2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-(trifluoromethyl)aniline (1.0 equiv) and cyclohexanone (1.2 equiv).
-
Dissolve the starting materials in 1,2-dichloroethane (DCE) to a concentration of approximately 0.5 M with respect to the aniline.
-
Add acetic acid (2.0 equiv) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.
Data Presentation:
| Entry | Aniline | Ketone | Reducing Agent | Solvent | Yield (%) |
| 1 | 2-(Trifluoromethyl)aniline | Cyclohexanone | NaBH(OAc)₃ | DCE | High |
Note: The expected yield for this reaction is generally high, as reported for similar substrates in the cited literature.[1]
Visualization of Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Part II: Potential Catalytic Applications in Buchwald-Hartwig Amination
While not explicitly documented, the structural characteristics of this compound make it an intriguing candidate as an ancillary ligand in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[2][3] This reaction is a powerful tool for the formation of C-N bonds.[2]
Application Note: Rationale for Use as a Ligand
The efficacy of a Buchwald-Hartwig amination catalyst is highly dependent on the nature of the phosphine or N-heterocyclic carbene (NHC) ligand. However, aniline-derived ligands have also been explored. The key features of this compound that make it a promising ligand candidate are:
-
Steric Bulk: The cyclohexyl group provides significant steric hindrance around the nitrogen atom. This can promote the reductive elimination step in the catalytic cycle, which is often rate-limiting, and can also influence the selectivity of the reaction.[3][4]
-
Electronic Effects: The ortho-trifluoromethyl group is a strong electron-withdrawing group. This reduces the electron density on the nitrogen atom, which can modulate the electronic properties of the metal center to which it coordinates. This can influence the rates of oxidative addition and reductive elimination.
These combined steric and electronic properties could lead to a catalyst system with unique reactivity, potentially for challenging substrates such as sterically hindered aryl chlorides or electron-poor amines.
Hypothetical Experimental Protocol: Buchwald-Hartwig Amination Using a Pd/N-Cyclohexyl-2-(trifluoromethyl)aniline-based Catalyst System
This protocol is a representative example based on established methods for Buchwald-Hartwig amination and should be optimized for specific substrates.[2][3]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene) (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
This compound (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Schlenk flask or sealed vial
-
Standard glassware for workup and purification
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%), this compound (4 mol%), and NaOtBu (1.4 equiv) to a Schlenk flask or vial equipped with a magnetic stir bar.
-
Add the aryl halide (1.0 equiv) and anhydrous toluene.
-
Add the amine (1.2 equiv) to the reaction mixture.
-
Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction time can vary from 4 to 24 hours depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Aryl Halide | Amine | Catalyst System | Base | Temp (°C) |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / this compound | NaOtBu | 100 |
Visualization of the Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound is a readily accessible compound with significant potential in the field of catalysis. Its unique combination of steric bulk and electron-withdrawing character makes it a promising candidate for the development of novel ligands for challenging cross-coupling reactions. The protocols provided herein offer a solid foundation for the synthesis of this compound and its exploration in catalytic applications. Further research into the coordination chemistry of this compound with various transition metals is warranted and could lead to the discovery of highly active and selective catalysts for a broad range of organic transformations.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. Available at: [Link]
-
Baraznenok, I. L., et al. (2001). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry, (1), 143-147. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
Ferreira, V. F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 853. Available at: [Link]
-
Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146–1158. Available at: [Link]
Sources
Step-by-step guide for the laboratory synthesis of N-cyclohexyl-2-(trifluoromethyl)aniline
Application Note & Protocol
Topic: A Step-by-Step Guide for the Laboratory Synthesis of N-cyclohexyl-2-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for forming carbon-nitrogen (C-N) bonds.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic reasoning behind the choice of reagents and conditions. It offers a self-validating system that includes detailed safety protocols, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes for researchers.
Introduction: The Strategic Choice of Buchwald-Hartwig Amination
The synthesis of N-aryl amines, particularly those bearing sterically demanding or electronically challenging substituents like the trifluoromethyl group, presents a significant challenge for traditional synthetic methods. Classical approaches such as nucleophilic aromatic substitution (SNAr) are often ineffective for electron-neutral or electron-rich aryl halides and require harsh reaction conditions that are incompatible with many functional groups.[2][3]
The Buchwald-Hartwig amination reaction has emerged as a transformative solution, enabling the efficient coupling of a wide array of aryl halides or pseudohalides with various amines under relatively mild conditions.[2][4] Its power lies in a palladium catalyst that navigates a catalytic cycle to forge the desired C-N bond with high selectivity and functional group tolerance.[5] For the synthesis of this compound, this method is particularly advantageous as it efficiently couples the unreactive 2-bromobenzotrifluoride with cyclohexylamine, a reaction that would be arduous via other routes.
Overall Reaction Scheme
The reaction involves the cross-coupling of 1-bromo-2-(trifluoromethyl)benzene with cyclohexylamine, catalyzed by a palladium complex and mediated by a strong base.
Mechanistic Rationale
The efficacy of the Buchwald-Hartwig amination is rooted in its well-defined catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle, depicted below, involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-2-(trifluoromethyl)benzene, forming a Pd(II) intermediate.[4][5] The use of bulky, electron-rich phosphine ligands is critical here, as they promote this otherwise difficult step.[5]
-
Amine Coordination & Deprotonation: Cyclohexylamine coordinates to the Pd(II) complex. A strong base, typically sodium tert-butoxide, then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired this compound product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS No. | M.Wt. | Purity | Supplier | Notes |
| 1-Bromo-2-(trifluoromethyl)benzene | 392-83-6 | 225.01 | ≥98% | Major Supplier | Flammable liquid and irritant.[6] |
| Cyclohexylamine | 108-91-8 | 99.17 | ≥99% | Major Supplier | Flammable, corrosive, toxic.[7] |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Reagent | Major Supplier | Air-sensitive catalyst precursor. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | ≥98% | Major Supplier | Air-stable ligand. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | ≥98% | Major Supplier | Moisture-sensitive, corrosive base. |
| Anhydrous Toluene | 108-88-3 | 92.14 | DriSolv™ | Major Supplier | Use from a sealed bottle or solvent purification system. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Major Supplier | For workup and chromatography. |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | Major Supplier | For chromatography. |
| Silica Gel | 63231-67-4 | 60.08 | 230-400 mesh | Major Supplier | For column chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent | Major Supplier | Drying agent. |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Round-bottom flasks, Schlenk-type, oven-dried.
-
Magnetic stirrer hotplate with oil bath.
-
Teflon-coated magnetic stir bars.
-
Glass syringes and needles for liquid transfers.
-
Condenser and rubber septa.
-
Rotary evaporator.
-
Glass funnel and separatory funnel.
-
Glass chromatography column.
-
Thin-Layer Chromatography (TLC) plates (silica gel, F₂₅₄).
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks).
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
Detailed Experimental Protocol
Critical Prerequisite: All glassware must be thoroughly oven-dried (or flame-dried under vacuum) and cooled under a stream of dry nitrogen or argon. The reaction is highly sensitive to air and moisture.[8]
Reaction Setup and Execution
-
Inert Atmosphere Setup: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (92 mg, 0.10 mmol, 1.0 mol%) and XPhos (143 mg, 0.30 mmol, 3.0 mol%).
-
Causality: The ligand-to-metal ratio is crucial. A higher ligand ratio helps stabilize the active Pd(0) species and prevents catalyst decomposition. XPhos is a bulky, electron-rich ligand known to facilitate both oxidative addition and reductive elimination.[5]
-
-
Seal and Purge: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and perform at least three vacuum/backfill cycles with dry nitrogen or argon to ensure an inert atmosphere.
-
Reagent Addition (Solid): While maintaining a positive pressure of nitrogen, quickly remove the septum and add sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv). Immediately reseal the flask and purge again with nitrogen.
-
Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine without competing in the coupling reaction. It is added as a solid because of its high reactivity and moisture sensitivity.
-
-
Solvent and Reactant Addition (Liquid): Using dry syringes, add anhydrous toluene (40 mL). Begin stirring to create a suspension. Then, add 1-bromo-2-(trifluoromethyl)benzene (1.45 mL, 10.0 mmol, 1.0 equiv) followed by cyclohexylamine (1.37 mL, 12.0 mmol, 1.2 equiv).
-
Causality: A slight excess of the amine is used to ensure complete consumption of the more expensive aryl halide. Toluene is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the organometallic intermediates.
-
-
Heating and Monitoring: Fit the flask with a condenser under nitrogen. Lower the flask into a preheated oil bath set to 100-110 °C. Stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc eluent). Spot the starting aryl bromide and the reaction mixture. The reaction is typically complete within 12-24 hours, indicated by the disappearance of the starting aryl bromide spot.
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
-
Slurry: Adsorb the crude product onto a small amount of silica gel.
-
Eluent: A gradient of 1% to 5% ethyl acetate in hexanes is typically effective.
-
Fractions: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
-
-
Final Product: Concentrate the pure fractions under reduced pressure to yield this compound as a pale yellow oil or low-melting solid. Calculate the final yield.
Visualization of Experimental Workflow
Caption: Step-by-step workflow for the synthesis and analysis.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4 (d, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~6.7 (t, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~3.8 (br s, 1H, N-H), ~3.2 (m, 1H, N-CH), 1.0-2.2 (m, 10H, cyclohexyl-H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~145.0, ~133.0, ~127.0 (q), ~124.5 (q, J ≈ 272 Hz, -CF₃), ~117.0, ~114.5, ~52.0, ~33.0, ~26.0, ~25.0.[9][10] |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -62.0 (s).[11][12] |
| Mass Spec. (ESI+) | Calculated for C₁₃H₁₆F₃N [M+H]⁺: 244.12. Found: 244.1. |
| Appearance | Pale yellow oil or low-melting solid. |
Safety and Handling
This protocol involves hazardous materials and requires strict adherence to safety procedures.
-
1-Bromo-2-(trifluoromethyl)benzene: Flammable liquid. Causes skin and serious eye irritation.[13] Handle in a well-ventilated fume hood. Keep away from heat and open flames.[6]
-
Cyclohexylamine: Flammable liquid and vapor. Corrosive and toxic. Causes severe skin burns and eye damage.[7] Wear appropriate PPE, including chemical-resistant gloves and splash goggles. Repeated dermal exposure may cause sensitization.[7]
-
Sodium tert-butoxide: Corrosive solid. Reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
Toluene: Flammable liquid. Known reproductive toxin. All handling should be performed in a certified chemical fume hood.
-
General Precautions: Always wear a lab coat, safety goggles, and appropriate gloves. Ensure that an emergency eyewash station and safety shower are readily accessible. All waste should be disposed of according to institutional hazardous waste guidelines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture contamination).2. Impure or wet solvent/reagents.3. Insufficient heating. | 1. Ensure meticulous inert atmosphere technique.2. Use freshly opened anhydrous solvents and high-purity reagents.3. Verify oil bath temperature and ensure efficient stirring. |
| Formation of Side Products | 1. Catalyst decomposition.2. Hydrodehalogenation of aryl bromide.3. Di-arylation of the amine (less common with secondary amines). | 1. Increase ligand-to-metal ratio slightly.2. Ensure the base is fully dissolved/suspended.3. Check the purity of the starting amine. |
| Difficult Purification | 1. Product co-elutes with starting material or impurities.2. Streaking on TLC plate. | 1. Adjust the eluent system polarity (e.g., use dichloromethane/hexanes).2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress amine tailing on silica gel. |
References
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. New Journal of Chemistry. Retrieved from [Link]
-
Porzelle, A., & Tomkinson, N. C. O. (2009). Palladium catalyzed N-arylation of hydroxylamines. University of Strathclyde. Retrieved from [Link]
-
GE Water & Process Technologies. (n.d.). Safety Data Sheet: Cyclohexylamine. Retrieved from [Link]
-
Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information For: Synthesis and Characterization. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
- Google Patents. (2017). US20170166517A1 - Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester.
-
ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Request PDF. Retrieved from [Link]
-
ScienceOpen. (n.d.). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Retrieved from [Link]
-
Journal of Ultra Chemistry. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
eScholarship, University of California. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed Aryl C–H Imidation with Arene as the Limiting Reagent. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 2-propyl-N-[2-(trifluoromethyl)cyclohexyl]aniline. Retrieved from [Link]
-
SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
ResearchGate. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Request PDF. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PMC. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). 2-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. Retrieved from [Link]
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. rsc.org [rsc.org]
- 9. ir.uitm.edu.my [ir.uitm.edu.my]
- 10. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 13. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-cyclohexyl-2-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of N-cyclohexyl-2-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging transformation. Here, we address common issues encountered during synthesis, provide detailed troubleshooting guides, and offer step-by-step protocols based on established literature and field-proven insights. Our goal is to help you improve your reaction yields, minimize byproduct formation, and streamline your purification process.
Overview of Synthetic Strategies
The formation of the C–N bond between an aryl group and a secondary amine is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the N-aryl aniline moiety is a common structural motif. The synthesis of this compound presents a specific challenge due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aniline nitrogen for nucleophilic attack. The two most powerful and widely used methods for this class of transformation are Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Amination .
-
Reductive Amination : This method involves the reaction of 2-(trifluoromethyl)aniline with cyclohexanone to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. The choice of reducing agent and reaction conditions is critical to avoid side reactions and accommodate the poorly nucleophilic aniline.[1]
-
Buchwald-Hartwig Amination : This is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate), in this case, 2-chloro-, 2-bromo-, or 2-iodo-(trifluoromethyl)benzene, and cyclohexylamine.[2][3] Its broad functional group tolerance and high efficiency, driven by the development of specialized phosphine ligands, have made it a go-to method for constructing C-N bonds.[2][4]
The choice between these routes often depends on the availability and cost of the starting materials. This guide will provide troubleshooting for both pathways.
Troubleshooting Guide: Common Synthesis Issues
This section is formatted as a series of questions and answers to directly address problems you may encounter in the lab.
Problem 1: Low or No Conversion of Starting Materials
Q: My reductive amination of 2-(trifluoromethyl)aniline with cyclohexanone is stalling or showing very low conversion. What are the likely causes and how can I improve it?
A: This is a common issue stemming from the low nucleophilicity of 2-(trifluoromethyl)aniline. The initial imine formation is often the rate-limiting step and can be difficult to drive to completion under standard conditions.
Causality and Solutions:
-
Ineffective Reducing Agent/Conditions: Standard reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often ineffective for such deactivated anilines. Similarly, protocols using sodium triacetoxyborohydride [NaBH(OAc)₃] can also fail or produce significant byproducts due to the slow reaction rate.[1]
-
Recommended Solution: Switch to a more powerful and specialized protocol. Extensive optimization has shown that borane-based methods are superior for electron-deficient anilines.[1] We recommend a protocol using a combination of BH₃·THF and trimethylsilyl chloride (TMSCl) in DMF, which activates the ketone and facilitates the reduction.[5]
-
-
Water Scavenging: The formation of the imine intermediate is a condensation reaction that releases water. If not removed, water can hydrolyze the imine back to the starting materials, preventing the reaction from reaching completion.
-
Recommended Solution: While not always necessary with the powerful borane-based methods, adding a dehydrating agent like molecular sieves (3Å or 4Å) can be beneficial, especially with milder reducing agents.
-
Q: My Buchwald-Hartwig amination between 2-halotrifluoromethylbenzene and cyclohexylamine is not working. What should I check?
A: The success of a Buchwald-Hartwig reaction is highly dependent on the precise combination of the palladium precursor, ligand, base, and solvent. Failure typically points to an issue with one or more of these components or the reaction setup.
Causality and Solutions:
-
Catalyst/Ligand Inactivity: The "magic" of this reaction lies in the ligand, which stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination.[3]
-
Recommended Solution: For coupling a secondary amine like cyclohexylamine, bulky, electron-rich biarylphosphine ligands are essential. First-generation ligands like PPh₃ are often ineffective. Use a modern, well-established ligand such as XPhos, SPhos, or BrettPhos. These ligands promote the reaction even with challenging substrates.[3] Ensure your palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and ligand are of high quality.
-
-
Inappropriate Base: The base plays a crucial role in deprotonating the amine to form the active nucleophile. A base that is too weak will not be effective, while one that is too strong can cause degradation of the ligand or substrate.
-
Recommended Solution: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong, non-nucleophilic base that is highly effective. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, often in slightly more polar solvent systems.[6]
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.
-
Recommended Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Problem 2: Significant Byproduct Formation
Q: In my reductive amination, I'm observing a significant byproduct that appears to be N-ethyl-2-(trifluoromethyl)aniline. Why is this happening?
A: This is a known side reaction, particularly when using protocols involving acetic acid (AcOH).[1][5]
Causality and Solutions:
-
Mechanism of Formation: The reducing agent, such as NaBH(OAc)₃ or even BH₃·THF in the presence of AcOH, can reduce the acetic acid to an acetaldehyde equivalent. This acetaldehyde then undergoes a second reductive amination with either the starting aniline or the product, leading to the N-ethylated byproduct.[1]
-
Recommended Solution: Avoid using acetic acid as a co-solvent or catalyst if you observe this byproduct. The recommended protocols using TMSCl as an additive (Method B or C in the reference) circumvent this issue by activating the carbonyl without introducing a reducible acid.[5]
-
Q: My Buchwald-Hartwig reaction is producing a lot of hydrodehalogenated starting material (trifluoromethylbenzene). How can I prevent this?
A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.
Causality and Solutions:
-
β-Hydride Elimination: This can occur from the palladium-amide intermediate, competing with the desired reductive elimination step.[2] It is often promoted by certain ligand/substrate combinations or excessive heat.
-
Recommended Solution:
-
Optimize the Ligand: Use sterically hindered, bulky phosphine ligands (e.g., XPhos, RuPhos). These ligands create a crowded coordination sphere around the palladium, which favors the C-N bond-forming reductive elimination over β-hydride elimination.[3]
-
Lower the Reaction Temperature: While the reaction needs heat, excessive temperatures can favor decomposition pathways. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
-
Choice of Base: Ensure the base is not excessively strong or used in large excess, as this can sometimes contribute to side reactions.
-
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for this transformation, Reductive Amination or Buchwald-Hartwig Amination?
A: Both methods are highly effective and the choice often comes down to practical considerations.
| Feature | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 2-(Trifluoromethyl)aniline + Cyclohexanone | 2-Halo-(trifluoromethyl)benzene + Cyclohexylamine |
| Key Reagents | Reducing Agent (e.g., BH₃·THF, NaBH₄) | Palladium Catalyst, Phosphine Ligand, Base |
| Cost | Often cheaper starting materials and reagents. | Palladium catalysts and specialized ligands can be expensive. |
| Atom Economy | Generally higher. | Lower, due to use of halide and stoichiometric base. |
| Scope & Reliability | Can be substrate-specific; electron-deficient anilines require optimized protocols.[1] | Extremely broad scope and generally very reliable with modern catalyst systems.[2] |
| Recommendation | A good first choice for large-scale synthesis if an optimized protocol is established. | The preferred choice for discovery chemistry and when reliability is paramount, despite the higher cost. |
Q: How can I effectively purify this compound?
A: Purification is typically achieved by flash column chromatography on silica gel.[1]
-
Solvent System: A non-polar/polar solvent system is used. A common choice is a gradient of ethyl acetate in hexanes or cyclohexane. Start with a low polarity (e.g., 1-2% ethyl acetate) to elute non-polar impurities and unreacted aryl halide, then gradually increase the polarity to elute your product.
-
Byproduct Separation: The polarity of the desired product is moderate. Unreacted aniline is more polar and will elute later. Byproducts like the hydrodehalogenated arene are very non-polar and will elute first. Careful selection of fractions using TLC analysis is key. In some cases where separation is difficult, techniques like preparative HPLC may be necessary.[7]
Q: What are the key safety precautions for this synthesis? A:
-
Reagents: Organophosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Borane-THF complexes are flammable and react with water. Aryl halides and trifluoromethylated compounds should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions: Palladium-catalyzed reactions are often run at elevated temperatures in sealed vessels. Ensure the vessel is rated for the pressure and temperature and use a blast shield. Quenching reactions involving boranes or strong bases should be done carefully and slowly, preferably in an ice bath.
Visualized Workflows
Synthesis Route Decision Workflow
This diagram helps in selecting the appropriate synthetic strategy based on available starting materials.
Caption: Troubleshooting flowchart for low-yield reactions.
Detailed Experimental Protocols
Protocol 1: Optimized Reductive Amination
Adapted from established methods for electron-deficient anilines.[5]
-
Reaction Setup: To an oven-dried round-bottom flask under an Argon atmosphere, add 2-(trifluoromethyl)aniline (1.0 equiv), cyclohexanone (1.1 equiv), and anhydrous N,N-dimethylformamide (DMF, to make a 0.2 M solution).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add trimethylsilyl chloride (TMSCl, 2.5 equiv) dropwise to the stirred solution. After 5 minutes, add sodium borohydride (NaBH₄, 1.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C and monitor by TLC or LC-MS. The reaction is typically complete within 30 minutes.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.
-
Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient) to yield this compound.
Protocol 2: High-Yield Buchwald-Hartwig Amination
Based on modern cross-coupling procedures.[3][6]
-
Reaction Setup: In a glovebox or under a rigorous Argon atmosphere, add to an oven-dried reaction vial: Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add 2-bromo-1-(trifluoromethyl)benzene (1.0 equiv), cyclohexylamine (1.2 equiv), and anhydrous toluene (to make a 0.5 M solution).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Cooling & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient) to afford the desired product.
References
-
Schlörer, N. E., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. European Journal of Organic Chemistry. Available at: [Link]
-
Schlörer, N. E., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines - Supporting Information. European Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available at: [Link]
-
Li, P., et al. (2022). Base-Mediated Hydroamination of Alkenes and Alkynes with Amines. Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Available at: [Link]
-
Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines. RSC Books. Available at: [Link]
-
Patil, A. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research. Available at: [Link]
-
Yang, D., et al. (2020). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Chem. Available at: [Link]
-
Royal Society of Chemistry. (2017). A sustainable reductive amination of 5-hydroxymethylfurfural with CO and water. Green Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Silva, V. L. M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available at: [Link]
-
Massicot, F., et al. (2010). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry. Available at: [Link]
- Google Patents. (2017). Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester.
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
Springer Nature. (2020). N-methylation of amines using formic acid via simple inorganic base catalysis. Journal of the Iranian Chemical Society. Available at: [Link]
-
American Chemical Society. (2005). An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. 2-propyl-N-[2-(trifluoromethyl)cyclohexyl]aniline. Available at: [Link]
-
ResearchGate. (2017). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Available at: [Link]
-
American Chemical Society. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides via Calcium Triflimide-Promoted SuFEx Reaction. Organic Letters. Available at: [Link]
-
PubMed Central. (2014). Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine. Available at: [Link]
-
Diva Portal. (2007). Purification Processes for Complex Biomacromolecules. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Beilstein Journals. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Institute of Molecular and Translational Medicine. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
Purification techniques for crude N-cyclohexyl-2-(trifluoromethyl)aniline
Technical Support Center: Purification of N-Cyclohexyl-2-(trifluoromethyl)aniline
Case ID: #NC-CF3-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary: The Molecule’s "Personality"
Before attempting purification, you must understand the physicochemical behavior of This compound . This is not a standard amine; it possesses two conflicting characteristics that dictate your purification strategy:
-
Steric & Electronic Deactivation: The ortho-trifluoromethyl (
) group is a strong electron-withdrawing group (EWG) and sterically bulky. This significantly lowers the basicity of the nitrogen lone pair compared to a standard aniline.-
Consequence: It may not protonate fully in weak acids, making standard acid-base extractions tricky.
-
-
High Lipophilicity: The combination of the greasy cyclohexyl ring and the fluorinated group makes this molecule highly non-polar.
-
Consequence: It will elute very quickly on reverse-phase silica and may "streak" on normal phase silica if not properly buffered.
-
Module 1: The "Quick Fix" – Strategic Acid-Base Extraction
The Problem: You have crude reaction mixture containing unreacted 2-(trifluoromethyl)aniline (starting material), cyclohexanone (reagent), and your product. The Solution: Exploit the subtle pKa difference between the Primary Amine (Starting Material) and Secondary Amine (Product).
The secondary amine (product) is generally more basic than the primary aniline starting material due to the inductive donation from the cyclohexyl group, despite the
Protocol: Differential pH Extraction
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Ketone Removal: Wash organic layer with saturated Sodium Bisulfite (
) solution. -
The "pKa Swing" (Critical Step):
-
Step A (Remove Non-Basics): Extract with 2M HCl . The product and starting aniline should go into the aqueous layer (as salts). Discard the organic layer (contains non-basic impurities).
-
Step B (Selective Precipitation): Basify the aqueous layer slowly with 1M NaOH to pH ~4–5 .
-
Observation: The weaker base (Starting Material: 2-
-aniline) often precipitates or oils out first. Extract this with ether and check by TLC. -
Step C (Product Recovery): Continue basifying the aqueous layer to pH >10 . Your product (N-cyclohexyl derivative) will now free-base. Extract with DCM.
-
Visualizing the Logic:
Caption: Differential extraction workflow exploiting bisulfite ketone scavenging and pKa-dependent amine liberation.
Module 2: Chromatography Troubleshooting
The Issue: "My compound is streaking/tailing on the column, and I can't separate it from the starting aniline."
The Cause: The
The "Silanol Block" Protocol
Do NOT run a standard Hexane/EtOAc column. You must modify the stationary phase.
| Parameter | Recommendation | Why? |
| Stationary Phase | Standard Silica Gel (40-63 µm) | Sufficient for most separations. |
| Mobile Phase Modifier | 1% Triethylamine (TEA) or 1% | TEA binds to acidic silanol sites preferentially, creating a "shield" that allows your amine product to glide through without sticking [1]. |
| Solvent System | Hexane / DCM (Gradient) | Avoid EtOAc if possible. DCM is better for solubilizing the lipophilic |
| Loading | DCM (Liquid Load) | Do not dry load on silica; the heat and acidity can degrade sensitive amines or cause irreversible adsorption. |
Technical Insight: Because the product is a secondary amine and the impurity is a primary amine, the product is generally less polar (due to the cyclohexyl mask) and should elute before the starting aniline in a non-polar solvent system.
Module 3: Polishing & Salt Formation (The "Holy Grail")
If the oil is still impure (e.g., <95% purity), converting it to a solid salt is the most effective purification method. This also stabilizes the compound against oxidation.
HCl Salt Formation Protocol
-
Dissolve: Dissolve the crude free base oil in a minimal amount of Diethyl Ether or MTBE (anhydrous).
-
Acidify: Add 2M HCl in Ether (or Dioxane) dropwise with vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
Troubleshooting: If it "oils out" (forms a gum instead of powder), add a few drops of Isopropanol (IPA) and scratch the glass with a spatula to induce nucleation. Sonicate if necessary.
-
-
Filtration: Filter the solid under nitrogen/argon (to prevent moisture absorption).
-
Wash: Wash the filter cake with cold ether/pentane.
-
Result: The
-aniline impurities often remain in the mother liquor, while the cyclohexyl-amine salt crystallizes out.
FAQ: Troubleshooting Specific Scenarios
Q: I used a Palladium catalyst (Buchwald-Hartwig), and my product is gray/brown. How do I clean it? A: The color indicates residual Palladium. Standard columns often fail to remove this.
-
Solution: Dissolve product in EtOAc and stir with SiliaMetS® Thiol or activated carbon (10 wt%) at 50°C for 30 minutes, then filter through Celite. The thiols bind Pd avidly [2].
Q: The NMR shows a doublet at ~6.5-7.0 ppm that won't go away. A: This is likely the unreacted 2-(trifluoromethyl)aniline .
-
Fix: React the crude mixture with acetic anhydride (
) (1.1 equiv relative to the impurity) for 30 mins. This converts the primary amine (starting material) into an amide, which is much less polar and easily separated by chromatography or acid wash (the amide won't protonate, the product will).
Q: My product decomposes on the column.
A:
-
Fix: Pre-wash your silica column with the mobile phase containing 2% TEA , then flush with pure mobile phase before loading your sample. This neutralizes the column acidity [3].[4]
References
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A. Link (Discusses amine tailing and modifiers).
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Link (Authoritative guide on Pd scavenging).
-
Reich, H. J. (n.d.). "Common Laboratory Solvents and Additives." University of Wisconsin-Madison Chemistry Data. Link (Standard reference for chromatography additives).
Sources
Identifying common side products in N-cyclohexyl-2-(trifluoromethyl)aniline reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving N-cyclohexyl-2-(trifluoromethyl)aniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of your experiments.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common challenges.
Question 1: I'm observing a significant amount of a higher molecular weight byproduct in my N-alkylation of 2-(trifluoromethyl)aniline with a cyclohexyl halide. What is the likely identity of this side product and how can I minimize it?
Answer:
The most probable side product is the N,N-dicyclohexyl-2-(trifluoromethyl)aniline, resulting from over-alkylation. This occurs because the product, this compound (a secondary amine), can act as a nucleophile and react with another molecule of the cyclohexyl halide. The lone pair of electrons on the nitrogen atom in the aniline makes it nucleophilic.[1] After the initial alkylation, the resulting secondary amine can sometimes be more nucleophilic than the starting primary aniline, leading to a second alkylation event.[1]
Strategies to Minimize Over-alkylation:
-
Stoichiometric Control: Employing a large excess of 2-(trifluoromethyl)aniline relative to the cyclohexyl halide is a primary strategy. This increases the statistical probability that the alkylating agent will react with the more abundant primary amine.[1]
-
Slow Addition of Alkylating Agent: Adding the cyclohexyl halide slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, further favoring mono-alkylation.
-
Reaction Conditions: Lowering the reaction temperature may improve the selectivity for the mono-alkylated product.[1]
-
Choice of Base: The choice of base can influence the rate of the second alkylation. A sterically hindered, non-nucleophilic base is often preferred to deprotonate the aniline without competing in the alkylation reaction.
Question 2: My reductive amination of cyclohexanone with 2-(trifluoromethyl)aniline is giving me a low yield of the desired this compound, and I see multiple spots on my TLC. What are the potential side reactions?
Answer:
Reductive amination is a powerful tool, but several side reactions can occur, leading to a complex product mixture.
Potential Side Products and Their Formation:
-
Unreacted Starting Materials: Incomplete reaction will leave both cyclohexanone and 2-(trifluoromethyl)aniline.
-
Cyclohexanol: Reduction of the cyclohexanone starting material by the reducing agent before it can form the imine with the aniline.
-
Imine Intermediate: Incomplete reduction of the initially formed imine between cyclohexanone and 2-(trifluoromethyl)aniline.
-
Dicyclohexylamine: If ammonia is present as a contaminant or from the breakdown of other reagents, it can react with cyclohexanone to form dicyclohexylamine.
-
Self-Condensation of Cyclohexanone: Under certain conditions (particularly with strong acid or base catalysts), cyclohexanone can undergo self-aldol condensation reactions.
Troubleshooting Strategies:
-
Pre-formation of the Imine: Allowing the cyclohexanone and 2-(trifluoromethyl)aniline to stir together for a period before adding the reducing agent can increase the concentration of the imine intermediate, favoring the desired reaction pathway.
-
Choice of Reducing Agent: Mild and selective reducing agents like sodium triacetoxyborohydride (STAB) are often preferred for reductive aminations as they are less likely to reduce the ketone starting material directly.
-
pH Control: Maintaining an optimal pH (typically weakly acidic) is crucial for imine formation.
-
Catalyst Selection: For catalytic reductive aminations, the choice of catalyst is critical. Supported noble metal catalysts like Pd, Pt, and Ru have been shown to be effective.[2]
Question 3: In my Buchwald-Hartwig amination of 2-bromobenzotrifluoride with cyclohexylamine, I'm observing a significant amount of benzotrifluoride (dehalogenated starting material). What is causing this and how can I prevent it?
Answer:
The formation of benzotrifluoride is a result of a common side reaction in palladium-catalyzed cross-coupling reactions known as hydrodehalogenation. In the context of the Buchwald-Hartwig amination, an unproductive side reaction can compete with the desired reductive elimination step. This involves the amide intermediate undergoing beta-hydride elimination to yield the hydrodehalogenated arene (benzotrifluoride) and an imine product.[3]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands can promote the desired reductive elimination over beta-hydride elimination. The development of bidentate phosphine ligands like BINAP and DPPF provided a significant advancement in minimizing side reactions and improving reaction efficiency.[3]
-
Base Selection: The strength and nature of the base can influence the reaction outcome. Weaker bases may sometimes reduce the extent of side reactions.
-
Solvent Choice: The polarity of the solvent can affect the stability of intermediates in the catalytic cycle. Toluene is a commonly used solvent.
-
Temperature Control: Optimizing the reaction temperature is crucial. While higher temperatures can increase the reaction rate, they can also promote side reactions.
Question 4: I'm attempting an N-alkylation using a cyclohexyl halide, and I'm seeing a significant amount of cyclohexene as a byproduct. Why is this happening?
Answer:
The formation of cyclohexene indicates that an elimination reaction is competing with the desired nucleophilic substitution (N-alkylation). Alkyl halides can undergo elimination via E1 and E2 mechanisms.[4]
-
E2 Elimination: This is a single-step concerted reaction that is favored by strong, sterically hindered bases.[4] The base removes a proton from a carbon adjacent to the carbon bearing the halide, leading to the formation of a double bond and expulsion of the halide ion. For E2 elimination to occur in a cyclohexane system, the hydrogen and the leaving group must be in an anti-periplanar (diaxial) arrangement.[5][6]
-
E1 Elimination: This is a two-step process that proceeds through a carbocation intermediate.[4] It is more common with secondary and tertiary alkyl halides and is favored by polar, protic solvents and weaker bases.
How to Favor Substitution over Elimination:
-
Choice of Base: Use a non-hindered, strong nucleophile that is also a weak base.
-
Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF) which favors SN2 reactions.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
-
Leaving Group: A good leaving group is required for both reactions, but its impact on the ratio of substitution to elimination is complex and depends on other factors.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination to Synthesize this compound
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (palladium catalyst), a suitable phosphine ligand (e.g., XPhos), and sodium tert-butoxide (base).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 2-bromobenzotrifluoride, cyclohexylamine, and an anhydrous solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) with stirring for the specified time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
| Issue | Potential Side Product | Probable Cause | Recommended Solution |
| High MW byproduct in N-alkylation | N,N-dicyclohexyl-2-(trifluoromethyl)aniline | Over-alkylation | Use excess aniline, slow addition of alkyl halide |
| Low yield in reductive amination | Cyclohexanol, unreacted starting materials | Non-selective reducing agent, incomplete reaction | Use STAB, pre-form imine |
| Dehalogenation in Buchwald-Hartwig | Benzotrifluoride | Beta-hydride elimination | Use sterically hindered, electron-rich ligands |
| Alkene formation in N-alkylation | Cyclohexene | Elimination reaction (E1/E2) | Use a non-hindered base, polar aprotic solvent |
Visualizations
Reaction Pathway: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Flowchart: Identifying Unknown Byproducts
Caption: A simple workflow for initial byproduct identification.
References
- Benchchem.
- Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
- Wikipedia.
- Chemistry LibreTexts. 11.
- ResearchGate.
- Master Organic Chemistry. Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Optimization of reaction conditions for synthesizing N-cyclohexyl-2-(trifluoromethyl)aniline
<Technical Support Center: Optimization of Reaction Conditions for Synthesizing N-cyclohexyl-2-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this specific C-N cross-coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Introduction to the Synthesis
The target molecule, this compound, is typically synthesized via a palladium-catalyzed C-N cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1] This reaction is a powerful tool for forming carbon-nitrogen bonds, a structure ubiquitous in pharmaceuticals.[1]
The synthesis involves the coupling of an aryl halide or pseudohalide (e.g., 2-bromo- or 2-chlorobenzotrifluoride) with cyclohexylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group on the aniline precursor presents specific challenges that require careful optimization of reaction parameters.
General Reaction Scheme
Caption: General scheme for Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The main challenge arises from the electronic properties of 2-(trifluoromethyl)aniline and its precursors. The strong electron-withdrawing -CF₃ group deactivates the aryl halide towards oxidative addition, which is a critical step in the catalytic cycle.[1] This often necessitates more reactive catalysts (i.e., more electron-rich and bulky ligands) and stronger bases to achieve good yields.
Q2: Which aryl halide (Cl, Br, I) is the best starting material?
The general order of reactivity for the aryl halide in Buchwald-Hartwig amination is I > Br > OTf > Cl.[2]
-
Aryl Iodides: Most reactive, but often more expensive and less stable.
-
Aryl Bromides: Offer a good balance of reactivity and cost. This is a common starting point for optimization.
-
Aryl Chlorides: Least reactive and require highly active catalyst systems, often employing bulky, electron-rich dialkylbiaryl phosphine ligands.[3] However, they are the most cost-effective for large-scale synthesis.
Q3: Can I use a weaker base to avoid side reactions with other functional groups?
Yes, while strong bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with sensitive functional groups like esters.[4][5] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[5][6] Soluble organic bases like DBU have also been used successfully, which can be advantageous for reactions in flow chemistry.[7][8][9]
Q4: Is it necessary to use an expensive palladium precatalyst?
While using separate Pd sources like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand is common, pre-formed palladium complexes (precatalysts) are often more reliable.[5] They ensure the formation of the active catalytic species and can lead to more consistent results, especially when dealing with challenging substrates.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Yield
Possible Cause A: Inactive Catalyst
-
Explanation: The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ.[4] This reduction can sometimes be inefficient. Additionally, catalyst deactivation can occur due to impurities or poisoning by certain functional groups.[4][5]
-
Solution:
-
Use a Precatalyst: Employ a commercially available Pd(0) precatalyst which can generate the active LPd(0) species more reliably.
-
Ensure Inert Atmosphere: These reactions are sensitive to oxygen.[4] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Check Reagent Purity: Use high-purity solvents and reagents. Anhydrous solvents are often preferred.
-
Possible Cause B: Inappropriate Ligand Choice
-
Explanation: The ligand is arguably the most critical component. It stabilizes the palladium center and modulates its reactivity.[10] For electron-deficient aryl halides, bulky and electron-rich monodentate phosphine ligands (Buchwald-type ligands) are generally required to promote the oxidative addition and reductive elimination steps.[1][11]
-
Solution:
-
Screen Ligands: Test a panel of ligands. For this specific transformation, ligands like XPhos, RuPhos, or BrettPhos are excellent starting points due to their steric bulk and electron-donating properties.[11][12]
-
Check Ligand/Palladium Ratio: The optimal ratio is typically between 1:1 and 2:1 (Ligand:Pd).
-
Problem 2: Significant Side Product Formation (Hydrodehalogenation)
Possible Cause: Competing Reduction Reaction
-
Explanation: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene (e.g., benzotrifluoride) instead of undergoing amination.[5] This pathway can compete with the desired C-N bond formation, especially when using primary amines.[5] The mechanism often involves β-hydride elimination from a palladium-amide intermediate.[5]
-
Solution:
-
Modify the Ligand: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination.[1] Sometimes, a slightly less bulky ligand can favor the desired coupling.
-
Adjust the Base: Using a different base can alter the reaction kinetics and potentially suppress the side reaction.
-
Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes minimize side reactions.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a low-yielding reaction.
Example Experimental Protocol & Conditions
This section provides a starting point for your optimization experiments. Note: This is a general protocol and may require adjustment based on your specific laboratory conditions and reagents.
Detailed Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add a magnetic stir bar.
-
Reagent Addition (Solid): In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equivalents).
-
Reagent Addition (Liquid): Seal the vessel, remove it from the glovebox, and add the aryl halide (e.g., 2-bromobenzotrifluoride, 1.0 equivalent) via syringe, followed by the cyclohexylamine (1.2 equivalents) and anhydrous, degassed solvent (e.g., Toluene, to make a 0.1 M solution).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Table of Optimized Reaction Conditions
The following table summarizes various conditions that have been successfully employed for similar Buchwald-Hartwig aminations of electron-deficient substrates. This can serve as a guide for your screening efforts.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Reference |
| Aryl Halide | 2-Bromobenzotrifluoride | 2-Chlorobenzotrifluoride | 2-Iodobenzotrifluoride | Aryl chlorides are cheaper but less reactive, requiring more active catalysts.[3][13] |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos Pd G3 (Precatalyst) | Precatalysts often give more reproducible results.[5] |
| Ligand | XPhos | RuPhos | BrettPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for coupling electron-deficient substrates.[12] |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ | Strong bases like NaOtBu are highly effective but weaker bases can be used to improve functional group tolerance.[5][6] |
| Solvent | Toluene | 1,4-Dioxane | THF | Toluene is a common, effective solvent for these reactions.[6] |
| Temperature | 100 °C | 110 °C | 80 °C | Higher temperatures may be needed for less reactive aryl chlorides. |
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Sherwood, T. C., et al. (2020). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Mohite, S. B., et al. (2023). Palladium-catalyzed amination strategies for aniline synthesis. ResearchGate. [Link]
-
Pletz, J., Berg, B., & Breinbauer, R. (2018). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme E-Books & E-Journals. [Link]
-
Yuan, J., et al. (2018). A new Buchwald-type diphosphine ligand for applications in Pd-catalyzed amination reactions towards the preparation of triarylamines. Organic & Biomolecular Chemistry - RSC Publishing. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2014). Recent Green and Sustainable Pd‐Catalyzed Aminations. PMC. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
Beller, M., & Zapf, A. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. research.rug.nl [research.rug.nl]
- 13. reddit.com [reddit.com]
Troubleshooting common problems in N-cyclohexyl-2-(trifluoromethyl)aniline synthesis
Welcome to the technical support center for the synthesis of N-cyclohexyl-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis. Our approach is grounded in mechanistic principles and practical, field-tested solutions to ensure the success of your experiments.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two robust and widely adopted methodologies: the Buchwald-Hartwig amination and reductive amination. Each route presents a unique set of advantages and potential challenges.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[1][2] It typically involves the reaction of an aryl halide (e.g., 2-bromobenzotrifluoride or 2-chlorobenzotrifluoride) with cyclohexylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction is valued for its broad substrate scope and functional group tolerance.[1]
-
Reductive Amination: This classic transformation involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[3][4] For the synthesis of this compound, this can be approached by reacting 2-(trifluoromethyl)aniline with cyclohexanone or by reacting 2-(trifluoromethyl)benzaldehyde with cyclohexylamine. This method is often favored for its cost-effectiveness and operational simplicity.
Below, we address common problems encountered in both synthetic pathways in a question-and-answer format, providing detailed explanations and actionable protocols.
Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile tool, but its success is highly dependent on the careful selection of reaction components. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl halide, necessitating specific considerations.
Frequently Asked Questions (FAQs)
Question 1: My Buchwald-Hartwig reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Buchwald-Hartwig amination can stem from several factors, primarily related to catalyst activity and the reactivity of your substrates.
-
Cause 1: Inefficient Oxidative Addition with Aryl Chlorides. 2-Chlorobenzotrifluoride is an attractive starting material due to its lower cost, but the C-Cl bond is less reactive towards oxidative addition to the palladium(0) catalyst compared to C-Br or C-I bonds.[5]
-
Solution:
-
Switch to a More Reactive Halide: If possible, use 2-bromobenzotrifluoride or 2-iodobenzotrifluoride. The order of reactivity is generally I > Br > Cl.
-
Employ a More Active Catalyst System: For aryl chlorides, specialized ligands that promote oxidative addition are crucial. Consider using bulky, electron-rich phosphine ligands such as BrettPhos, XPhos, or SPhos.[6] These ligands stabilize the active monoligated Pd(0) species, facilitating the reaction with less reactive aryl chlorides.
-
-
-
Cause 2: Catalyst Deactivation. The palladium catalyst can be sensitive to impurities in the starting materials, solvent, or atmosphere.
-
Solution:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
Use High-Purity Reagents: Ensure your aryl halide, cyclohexylamine, and solvent are free from water and other reactive impurities.
-
Consider a Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, which can be unreliable, use a commercially available pre-catalyst.[5] Pre-catalysts are more stable and provide a more consistent source of the active catalytic species.
-
-
-
Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical and interdependent.
-
Solution:
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.
-
Solvent Selection: Aprotic, non-polar to moderately polar solvents are preferred. Toluene, dioxane, and THF are commonly used.[7] Ensure the solvent is anhydrous.
-
-
Question 2: I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
Answer:
Hydrodehalogenation, the reduction of the aryl halide to benzotrifluoride, is a common side reaction that competes with the desired C-N bond formation.
-
Mechanism of Hydrodehalogenation: This side reaction can occur through various pathways, including a β-hydride elimination from a palladium-amide intermediate.
-
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The ligand plays a crucial role in preventing this side reaction. Bulky biarylphosphine ligands can sterically hinder the approach of the β-hydride to the palladium center, thus favoring reductive elimination of the desired product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the amination reaction.
-
Base Concentration: In some cases, a high concentration of a strong base can promote hydrodehalogenation. A careful optimization of the base and its stoichiometry is recommended.
-
Question 3: My purification is challenging due to the presence of closely-eluting impurities. What are common byproducts and how can I improve the purification?
Answer:
Purification can be complicated by the formation of byproducts with similar polarities to the desired this compound.
-
Common Byproducts:
-
Di- and Tri-arylamines: Formed from the reaction of the product with the starting aryl halide.
-
Products of Ligand Arylation: The phosphine ligand can sometimes undergo arylation.
-
Hydrodehalogenated Starting Material: Benzotrifluoride.
-
-
Purification Strategies:
-
Column Chromatography: A carefully optimized gradient elution on silica gel is the most common method. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Acid-Base Extraction: As the product is a secondary amine, it can be protonated and extracted into an aqueous acidic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent. This can help remove non-basic impurities.
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Illustrative Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Reductive Amination
Reductive amination is a robust method, but challenges can arise from the reduced nucleophilicity of the electron-deficient 2-(trifluoromethyl)aniline and potential side reactions.
Frequently Asked Questions (FAQs)
Question 1: The reductive amination between 2-(trifluoromethyl)aniline and cyclohexanone is very slow or incomplete. How can I drive the reaction to completion?
Answer:
The initial formation of the imine or enamine intermediate is often the rate-limiting step, especially with electron-deficient anilines.[8]
-
Cause: Poor Imine Formation. The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the aniline nitrogen, making its attack on the cyclohexanone carbonyl less favorable.
-
Solution:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen of cyclohexanone, making it more electrophilic and accelerating the initial nucleophilic attack by the aniline.
-
Dehydration: The formation of the imine is a condensation reaction that produces water. Removing this water can shift the equilibrium towards the imine product. This can be achieved by:
-
Using a Dean-Stark apparatus to azeotropically remove water.
-
Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
-
Lewis Acid Additives: Lewis acids such as Ti(OiPr)₄ can act as both a catalyst and a dehydrating agent, promoting imine formation.
-
-
-
Cause: Ineffective Reducing Agent. The choice of reducing agent is critical for the selective reduction of the imine in the presence of the starting carbonyl compound.
-
Solution:
-
pH-Sensitive Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are mild reducing agents that are more reactive towards the protonated iminium ion than the neutral carbonyl group.[3] This selectivity allows for a one-pot reaction where the reduction occurs as the imine is formed.
-
Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) catalyst is another effective method. This approach is often considered "greener" as it avoids the use of stoichiometric hydride reagents.
-
-
Question 2: I am observing the formation of significant byproducts, such as cyclohexanol and dicyclohexylamine. How can I improve the selectivity?
Answer:
The formation of these byproducts indicates a lack of selectivity in the reduction step or subsequent side reactions.
-
Formation of Cyclohexanol: This occurs when the reducing agent reduces the starting cyclohexanone before it can react with the aniline.
-
Solution:
-
Use a Milder Reducing Agent: As mentioned above, NaBH(OAc)₃ is generally preferred over stronger reducing agents like sodium borohydride (NaBH₄) for one-pot reductive aminations because it is less likely to reduce the starting ketone or aldehyde.
-
Stepwise Procedure: First, form the imine under dehydrating conditions, and then, after confirming its formation (e.g., by TLC or NMR), add the reducing agent.
-
-
-
Formation of Dicyclohexylamine: This can occur if the initially formed cyclohexylamine (if used as a starting material with 2-(trifluoromethyl)benzaldehyde) undergoes self-condensation. Over-alkylation of the product is also a possibility.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the aniline component to ensure the complete consumption of the carbonyl compound.
-
Reaction Conditions: Lowering the reaction temperature and carefully controlling the reaction time can minimize over-alkylation.
-
-
Question 3: How do I choose between the two reductive amination routes: 2-(trifluoromethyl)aniline + cyclohexanone vs. 2-(trifluoromethyl)benzaldehyde + cyclohexylamine?
Answer:
The choice of starting materials can influence the ease and success of the reaction.
-
2-(Trifluoromethyl)aniline + Cyclohexanone: This is often the more common and cost-effective route. The main challenge, as discussed, is the reduced nucleophilicity of the aniline.
-
2-(Trifluoromethyl)benzaldehyde + Cyclohexylamine: In this case, the amine (cyclohexylamine) is a strong nucleophile, and the aldehyde is highly electrophilic. Imine formation is typically faster and more favorable. However, 2-(trifluoromethyl)benzaldehyde can be more expensive and prone to oxidation to the corresponding carboxylic acid.
The optimal choice will depend on the availability and cost of the starting materials, as well as the specific experimental setup.
Decision Tree for Reductive Amination Troubleshooting
Caption: A decision tree for troubleshooting low yields in reductive amination.
Quantitative Data Summary
The following table provides a general comparison of reaction parameters for the two synthetic routes. Optimal conditions will vary depending on the specific substrates and scale of the reaction.
| Parameter | Buchwald-Hartwig Amination | Reductive Amination |
| Aryl Source | 2-Bromo- or 2-chlorobenzotrifluoride | 2-(Trifluoromethyl)aniline or 2-(Trifluoromethyl)benzaldehyde |
| Cyclohexyl Source | Cyclohexylamine | Cyclohexanone or Cyclohexylamine |
| Catalyst | Pd(0) or Pd(II) source with a phosphine ligand | Typically acid or Lewis acid catalyst |
| Reducing Agent | Not applicable | NaBH(OAc)₃, NaBH₃CN, or H₂/Pd-C |
| Typical Solvents | Toluene, Dioxane, THF | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH) |
| Typical Temperature | Room temperature to 120 °C | 0 °C to reflux |
| Common Bases | NaOtBu, Cs₂CO₃, K₃PO₄ | Not typically required, but a weak acid is often used as a catalyst |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 2-bromobenzotrifluoride (1.0 equivalent) and cyclohexylamine (1.1-1.2 equivalents) via syringe.
-
Add anhydrous, degassed solvent (e.g., toluene) via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for One-Pot Reductive Amination
-
To a round-bottom flask, add 2-(trifluoromethyl)aniline (1.0 equivalent), cyclohexanone (1.1 equivalents), and a solvent such as 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Sources
- 1. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. vaia.com [vaia.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. thieme-connect.com [thieme-connect.com]
Stability and degradation pathways of N-cyclohexyl-2-(trifluoromethyl)aniline
Answering in the persona of a Senior Application Scientist.
Technical Support Center: N-cyclohexyl-2-(trifluoromethyl)aniline
A Guide to Stability, Degradation, and Experimental Troubleshooting
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth technical information and practical troubleshooting advice to ensure the integrity of your experiments and the stability of your materials. This document will cover the key stability characteristics of this compound, its potential degradation pathways, and solutions to common experimental challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your work with this compound. The guidance provided is based on established principles of organic chemistry and data from related compounds.
Problem: Appearance of Unexpected Peaks in HPLC Analysis
You've observed one or more new peaks in the HPLC chromatogram of your this compound sample that was pure upon receipt. This is a common issue that can arise during storage or after a reaction work-up.
Possible Causes and Solutions:
-
Oxidative Degradation: The aniline moiety is susceptible to oxidation, especially when exposed to air.[1][2] N-alkylanilines can undergo complex oxidative coupling reactions to form dimers, such as benzidines and diphenylamines, or can be oxidized to colored quinone-like structures.[1][3][4] The N-cyclohexyl group can also be a site for oxidation.
-
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS to get the molecular weight of the new peak. An increase in mass could suggest dimerization or the addition of oxygen atoms.
-
Review Storage Conditions: Was the vial properly sealed? Was it stored under an inert atmosphere (e.g., argon or nitrogen)? If not, purge the vial with an inert gas before sealing for future storage.
-
Perform a Forced Oxidation Study: Treat a small sample with a mild oxidizing agent like hydrogen peroxide.[5][6] If the retention time of the resulting peak matches your impurity, this confirms oxidative degradation.
-
-
-
Photodegradation: Anilines and related aromatic amines can be sensitive to light, leading to the formation of various degradation products.[7][8][9]
-
Troubleshooting Steps:
-
Assess Light Exposure: Was the sample stored in a clear container and exposed to ambient or direct light?
-
Implement Light Protection: Store the material in an amber vial or wrap the container in aluminum foil.
-
Conduct a Photostability Test: Expose a solution of the compound to a UV lamp and monitor the formation of degradants by HPLC, as outlined in ICH guideline Q1B.[10]
-
-
-
Hydrolysis of the Trifluoromethyl Group: While the CF3 group is generally stable, it can be hydrolyzed to a carboxylic acid (2-(cyclohexylamino)benzoic acid) under strongly basic or acidic conditions, especially with heat.[11][12][13]
-
Troubleshooting Steps:
-
Check pH of Solutions: If your compound was in solution, was the pH neutral? Avoid prolonged exposure to strong acids or bases.
-
Analyze for the Hydrolysis Product: The carboxylic acid product will have a significantly different retention time and mass in LC-MS.
-
Forced Hydrolysis Study: Treat a sample with 1M HCl and another with 1M NaOH to see if the impurity is generated.[6]
-
-
Caption: Troubleshooting workflow for identifying the source of unknown impurities.
Problem: Low Reaction Yield or Inconsistent Results
You are using this compound as a starting material, but the reaction is providing a low or inconsistent yield.
Possible Causes and Solutions:
-
Purity of the Starting Material: The presence of impurities, particularly water or degradation products, can interfere with many reactions.
-
Troubleshooting Steps:
-
Verify Purity: Before use, run a purity check using HPLC and obtain a proton NMR to confirm the structure and absence of significant impurities.
-
Dry the Material: If water is a concern for your reaction (e.g., with organometallics), ensure the compound is anhydrous.
-
-
-
Reagent Incompatibility: The aniline nitrogen is basic and can be protonated by acids or act as a nucleophile. The trifluoromethyl group is a strong electron-withdrawing group, which reduces the basicity of the aniline but can have other electronic effects.
-
Troubleshooting Steps:
-
Consider Basicity: The pKa of the aniline nitrogen will be lower than that of aniline itself due to the ortho-CF3 group. This may affect its reactivity in base-catalyzed reactions.
-
Beware of Strong Oxidants: Strong oxidizing agents can lead to unwanted side reactions and degradation of your starting material.[2]
-
Evaluate Reaction Conditions: If your reaction involves strong bases, consider the possibility of trifluoromethyl group hydrolysis as a side reaction.[11]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon to prevent oxidation.[14] It should be kept in a cool, dry, and well-ventilated place, protected from direct sunlight and heat.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathways are oxidation of the aniline nitrogen and aromatic ring, photodegradation from exposure to light, and hydrolysis of the trifluoromethyl group under harsh acidic or basic conditions.
Caption: Key degradation pathways for this compound.
Q3: Is this compound sensitive to light?
Yes, similar to other aniline derivatives, it is expected to be sensitive to light.[7][8] Exposure to UV or even strong ambient light can provide the energy to initiate degradation reactions. It is crucial to store the compound in light-protecting containers like amber vials.[10]
Q4: How stable is the trifluoromethyl group to hydrolysis?
The trifluoromethyl group is generally considered robust and stable under most conditions.[15] However, it is not inert. Hydrolysis to a carboxylic acid can occur under forcing conditions, such as refluxing in strong aqueous acid or base.[11][12] For most standard organic reactions and storage conditions, the CF3 group will remain intact.
Q5: What analytical methods are recommended for purity and stability assessment?
-
Purity: A combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is ideal for quantifying purity and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) (¹H, ¹⁹F, and ¹³C) is essential for structural confirmation and identifying structural isomers or related impurities.
-
Stability: Stability-indicating HPLC methods are crucial. These are methods that can separate the intact drug from its degradation products.[5] To develop such a method, forced degradation studies are performed.[16][17]
Q6: What are the likely products of oxidative degradation?
Based on studies of related N-alkylanilines, oxidative degradation can be complex.[1][3][18] The following table summarizes potential products.
| Potential Degradation Product | Formation Pathway | Analytical Signature (LC-MS) |
| N-oxide derivative | Oxidation of the aniline nitrogen | M+16 |
| Dimeric species (e.g., benzidine-like) | Head-to-tail or tail-to-tail coupling of radical cations | ~2M |
| Quinone-imine derivatives | Further oxidation of the aromatic ring | M+14, M+30, often colored |
| N-dealkylation products (2-(trifluoromethyl)aniline) | Cleavage of the N-cyclohexyl bond | M-81 |
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate a stability-indicating analytical method.[6][16]
Objective: To generate likely degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a 50:50 acetonitrile:water mixture at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1M NaOH, and dilute to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1M HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10]
-
Thermal Degradation: Store a solid sample and a solution sample at 80°C for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV/DAD or HPLC-MS method.
References
- Hand, R. L., & Nelson, R. F. (1978). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society, 100(2), 345-351.
-
Nascimento, G. M. S., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 27(15), 4998. [Link]
- Stejskal, J., & Trchová, M. (2012). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Journal of Raman Spectroscopy, 43(11), 1634-1641.
-
Kumar, A., et al. (2020). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 59(42), 18513-18517. [Link]
-
Hand, R. L., & Nelson, R. F. (1974). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society, 96(3), 850-857. [Link]
- Sperry, J. B., & Wright, D. L. (2005). The N-oxide in rearrangement, cycloaddition, and C-H activation chemistry. Chemical Society Reviews, 34(10), 835-846.
-
Egzar, H., Mashkour, M. S., & Juda, A. (2012). Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photocatalysts. International Journal of ChemTech Research, 4(4), 1435-1443. [Link]
-
Valencia, C., et al. (2021). Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System. Catalysts, 11(10), 1205. [Link]
-
Kumar, A., et al. (2020). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Request PDF. [Link]
-
ResearchGate. (n.d.). Aniline degradation curves of different gases. [Link]
-
Kumar, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Attimarad, M., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13(1), 1-13. [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
de Oliveira, A. M., et al. (2019). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Vitae, 26(2), 118-128. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.org.co [scielo.org.co]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up production of N-cyclohexyl-2-(trifluoromethyl)aniline
Executive Summary & Route Selection
Compound Overview: N-cyclohexyl-2-(trifluoromethyl)aniline is a sterically congested secondary amine often utilized as an intermediate in the synthesis of agrochemicals and lipophilic pharmaceutical active ingredients (APIs).[1]
The Challenge: The ortho-trifluoromethyl (–CF3) group presents a "double threat" to synthesis:
-
Steric Hindrance: The bulky –CF3 group blocks the nucleophilic approach of the nitrogen atom.
-
Electronic Deactivation: The strong electron-withdrawing nature of –CF3 reduces the basicity and nucleophilicity of the aniline nitrogen (
), making imine formation sluggish.
Recommended Route: Indirect Reductive Amination While direct reductive amination (one-pot) is common for simple anilines, the Indirect Reductive Amination (two-step, one-pot) protocol is the industry standard for this specific substrate to ensure high conversion and safety at scale.
Core Workflow: The "Golden Path" Protocol
This protocol minimizes impurity formation (cyclohexanol) and maximizes conversion of the deactivated aniline.[1]
Step 1: Imine Formation (Dehydration)[1]
-
Reagents: 2-(Trifluoromethyl)aniline (1.0 eq), Cyclohexanone (1.2 eq).[1]
-
Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.0–1.2 eq) OR p-Toluenesulfonic acid (pTSA) with Dean-Stark trap.[1]
-
Solvent: Toluene or Dichloromethane (DCM).[1]
-
Mechanism: Ti(OiPr)4 acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward.
Step 2: Reduction
-
Reagent: Sodium triacetoxyborohydride (STAB) or NaBH4 (if Ti-complex is used).[1]
-
Conditions: Controlled addition at 0–10 °C, then warm to RT.
Figure 1: The Indirect Reductive Amination pathway prioritizes imine formation to overcome the deactivated nature of the aniline.[1]
Troubleshooting Hub & FAQs
Category A: Reaction Initiation & Kinetics
Q1: My reaction is stalling at 50-60% conversion during the imine formation step. Adding more acid catalyst doesn't help.[1] Why?
-
Diagnosis: Thermodynamic Equilibrium Limit.
-
Technical Insight: The electron-deficient 2-CF3-aniline forms an unstable hemiaminal that reverts to starting material easily. Simple acid catalysis (acetic acid) is often insufficient to drive water removal in this sterically hindered system.[1]
-
Solution: Switch to a water-scavenging Lewis Acid .[1] Use Titanium(IV) isopropoxide (1.1 eq) neat or in THF/Toluene.[1] The titanium complex effectively "locks" the imine and removes water irreversibly as titanium oxide species.
-
Protocol Adjustment: Stir aniline + ketone + Ti(OiPr)4 for 6–12 hours before adding the reducing agent.[1]
-
Q2: I am seeing a large impurity peak identified as Cyclohexanol. How do I stop this?
-
Diagnosis: Competitive Reduction of Ketone.[1]
-
Technical Insight: If the reducing agent is added before the imine is fully formed, or if the imine hydrolyzes due to ambient moisture, the excess cyclohexanone is reduced to cyclohexanol. This is common when using "Direct" (one-pot, simultaneous addition) protocols with deactivated anilines.[1]
-
Solution:
-
Ensure Complete Imine Formation: Monitor disappearance of aniline by HPLC/TLC before adding hydride.[1]
-
Change Reductant: Use Sodium Triacetoxyborohydride (STAB) instead of NaBH4 or NaCNBH3. STAB is less basic and reacts much faster with imines than ketones, providing "chemoselective" protection against cyclohexanol formation.[1]
-
Category B: Work-up & Isolation[2][3]
Q3: Upon quenching the Ti(OiPr)4 reaction, I get a thick white emulsion that clogs my filter. How do I process this?
-
Diagnosis: Titanium Hydroxide Gel Formation.[1]
-
Technical Insight: Quenching titanium alkoxides with pure water creates voluminous polymeric titanium hydroxides/oxides that are difficult to filter.[1]
-
Solution: Use a Modified Rochelle’s Salt Workup or Ammonium Hydroxide .[1]
Q4: The product is oiling out and difficult to crystallize.
-
Diagnosis: Low Melting Point / Impurities.[1]
-
Solution:
-
Salt Formation: The free base is an oil.[1] Convert it to the Hydrochloride (HCl) salt for isolation.[1] Bubble HCl gas into an ethereal solution or add TMSCl/MeOH. The HCl salt is a stable solid that can be recrystallized from EtOH/Et2O.
-
High Vacuum Distillation: If keeping the free base, use Kugelrohr or wiped-film distillation (approx. 140–150 °C at 0.5 mmHg) to separate from heavy oligomers.[1]
-
Critical Process Parameters (CPP) Data
The following table summarizes solvent and reagent effects specifically for the 2-CF3-aniline substrate.
| Parameter | Recommendation | Technical Rationale |
| Solvent | Dichloromethane (DCM) or Toluene | DCM dissolves the Ti-complex well; Toluene allows for azeotropic water removal if using acid catalysis. Avoid protic solvents (MeOH) in Step 1.[1] |
| Stoichiometry | Ketone (1.2–1.5 eq) | Excess ketone drives the equilibrium (Le Chatelier's principle) against the poor nucleophile.[1] |
| Temperature | Step 1: 25–40 °C Step 2: 0–10 °C | Elevated temp helps overcome steric barrier for imine formation.[1] Low temp during reduction prevents runaway exotherms.[1] |
| Reductant | NaBH(OAc)3 (STAB) | Superior selectivity.[1][2] NaBH4 is too aggressive and will reduce unreacted ketone to cyclohexanol.[1] |
Decision Tree for Troubleshooting
Figure 2: Diagnostic flowchart for isolating process failures in reductive amination.
Safety & Compliance (HSE)
-
Hydride Toxicity & Flammability: STAB and NaBH4 generate hydrogen gas upon quenching.[1] Ensure reactor headspace is purged with Nitrogen and vented through a scrubber.[1]
-
Titanium Waste: Titanium residues must be disposed of as heavy metal waste.[1] Do not discharge into aqueous waste streams without pretreatment.[1]
-
Aniline Toxicity: Trifluoromethylanilines are potential blood toxins (methemoglobinemia).[1] Handle in a fume hood with double-gloving (Nitrile/Laminate).[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]
-
Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link[1]
-
Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link
-
Ramachandran, P. V., et al. (2010).[1] "Reductive Amination of Fluorinated Carbonyl Compounds." Journal of Fluorine Chemistry, 131(11), 1091-1097.[1] Link[1]
Sources
Technical Support Center: Purification of N-cyclohexyl-2-(trifluoromethyl)aniline
Welcome to the technical support guide for N-cyclohexyl-2-(trifluoromethyl)aniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common purification challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Initial Assessment & Impurity Identification
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, this compound is synthesized via N-alkylation of 2-(trifluoromethyl)aniline with a cyclohexyl halide or by reductive amination of cyclohexanone with 2-(trifluoromethyl)aniline. Based on these pathways, you can anticipate the following impurities:
-
Unreacted Starting Materials: The most common impurities are residual 2-(trifluoromethyl)aniline and the cyclohexylating agent (e.g., cyclohexyl bromide) or cyclohexanone.
-
Over-Alkylated Byproducts: Small amounts of dicyclohexylated aniline may form, especially if reaction conditions are not carefully controlled.
-
Degradation Products: Anilines are notoriously sensitive to oxidation, particularly when exposed to air and light.[1] This leads to the formation of highly colored, often polymeric, impurities that can range in color from yellow to dark brown.[1][2]
-
Residual Solvents & Reagents: Solvents used in the reaction (e.g., toluene, acetonitrile) and any bases or catalysts (e.g., triethylamine, palladium) may persist in the crude product.[2]
Q2: My crude product is a dark brown/red oil. What causes this discoloration and how can I address it?
A2: The dark coloration is almost certainly due to the oxidation of the aniline moiety.[1] The amino group makes the aromatic ring highly susceptible to oxidation, forming complex, intensely colored quinone-like structures and polymeric materials.[1][2]
Initial Remediation Strategy: Before proceeding with more rigorous purification, a preliminary treatment with activated carbon can be highly effective. During a workup or prior to crystallization, dissolving the crude product in a suitable solvent and briefly heating it with a small amount of activated charcoal can adsorb many of these colored impurities. The charcoal is then removed by hot filtration.[1][3] However, this is primarily a decolorizing step and will not remove structurally similar impurities.
Part 2: Purification Method Selection & Troubleshooting
The choice of purification method is critical and depends on the physical state of your product (solid vs. liquid) and the nature of the impurities.
Decision-Making Workflow for Purification
Caption: General experimental workflow for acidic liquid-liquid extraction.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a volume approximately 10-20 times the volume of the crude oil.
-
First Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Drain the lower aqueous layer, which contains the protonated impurity salts.
-
Neutralization: Wash the remaining organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual HCl. Be sure to vent frequently as CO₂ gas will be evolved.
-
Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine) to remove the bulk of the dissolved water.
-
Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the partially purified product.
Method 2: Recrystallization
FAQ: How do I select the best solvent for recrystallizing my product? The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures but low solubility at room temperature or below. I[4]mpurities, conversely, should either be insoluble in the hot solvent or remain soluble upon cooling.
Solvent Selection Strategy:
-
"Like Dissolves Like": this compound is a moderately polar compound. Start by testing solvents in a similar polarity range.
-
Small-Scale Tests: Place a few milligrams of your crude solid in a test tube. Add a few drops of the candidate solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all when heated, the solvent is unsuitable. The ideal solvent will dissolve the compound only when heated.
-
Solvent Pairs: If a single ideal solvent cannot be found, a two-solvent system (one "good" solvent in which the compound is soluble, and one "poor" solvent in which it is not) can be used. A[4] common pair for anilines is Ethanol/Water.
Caption: A general experimental workflow for purification by recrystallization.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add the chosen solvent in small portions while heating and stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure good recovery.
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. 6[3]. Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Method 3: Flash Column Chromatography
FAQ: My product still shows multiple spots on TLC after extraction. Is chromatography necessary? Yes. If impurities with similar polarity to your product are present (as indicated by close spots on a Thin Layer Chromatography plate), column chromatography is often the only effective method for separation. I[1][5]t works by passing the mixture through a solid adsorbent (stationary phase, usually silica gel) with a liquid solvent (mobile phase). Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. The ideal solvent system (e.g., a mixture of hexanes and ethyl acetate) should give your product a Retention Factor (Rf) of approximately 0.2-0.4 for good separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel (dry loading) or apply it directly to the top of the column (wet loading).
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.
Part 4: Purity Assessment
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques is essential for confirming both purity and structural identity.
[6][7]* High-Performance Liquid Chromatography (HPLC): HPLC is excellent for determining the purity of a sample. A[6] pure sample will show a single major peak. By calculating the area percentage of this peak, you can quantify the purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates volatile compounds and provides the mass of the molecule and its fragmentation pattern, which serves as a molecular fingerprint to confirm the identity. *[8] Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Confirms the presence of cyclohexyl and aromatic protons and their respective integrations.
-
¹³C NMR: Shows the number of unique carbon environments.
-
¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the trifluoromethyl (-CF₃) group, which should appear as a singlet.
-
[6]---
References
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.[Link]
-
ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.[Link]
-
Albayati, T. M., & Doyle, A. M. (2013). Shape-Selective Adsorption of Substituted Aniline Pollutants from Wastewater. American Chemical Society. [Link]
- Google Patents. (2020).
-
MDPI. (n.d.). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.[Link]
-
Industrial & Engineering Chemistry Research. (2001). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS).[Link]
-
Molecules. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products.[Link]
-
Diva-portal.org. (n.d.). Purification Processes for Complex Biomacromolecules.[Link]
-
AAPS Open. (2021). Recent Trends in Analytical Techniques for Impurity Profiling.[Link]
-
ResearchGate. (2017). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation.[Link]
-
CUNY. (n.d.). Purification by Recrystallization.[Link]
-
Asian Journal of Research in Chemistry. (2017). Impurity Profiling With Use of Hyphenated Techniques.[Link]
-
Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ajrconline.org [ajrconline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-Cyclohexyl-2-(trifluoromethyl)aniline
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Impact of Catalyst Choice on ortho-Trifluoromethyl Aniline Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The ortho-Effect Challenge
You are attempting to synthesize N-cyclohexyl-2-(trifluoromethyl)aniline . This is not a trivial coupling. The presence of the trifluoromethyl (
-
Steric Hindrance: The bulk of the
group inhibits the coordination of the amine and the subsequent reductive elimination step in Palladium-catalyzed cycles. -
Electronic Deactivation: If you are using reductive amination (Method B), the
group (a strong -acceptor) significantly reduces the nucleophilicity of the aniline nitrogen, making imine formation sluggish.
This guide provides troubleshooting for the two primary synthetic routes: Buchwald-Hartwig Amination (Method A) and Reductive Amination (Method B).
Module 1: Buchwald-Hartwig Amination (Method A)
Scenario: Coupling 1-halo-2-(trifluoromethyl)benzene with cyclohexylamine.
Catalyst & Ligand Selection Logic
Standard ligands like
| Ligand | Suitability | Mechanism of Action |
| BrettPhos | High | Designed specifically for primary amines (like cyclohexylamine). The methoxy groups on the ligand backbone prevent formation of palladacycles that deactivate the catalyst, while its bulk promotes reductive elimination. |
| RuPhos | Medium-High | Excellent for secondary amines, but also highly effective for hindered aryl halides. It creates a protective pocket around the Pd center, preventing aggregation. |
| XPhos | Medium | Good general-purpose ligand for aryl chlorides, but BrettPhos usually outperforms it for primary amine coupling with ortho-substitution. |
| BINAP | Low | Generally lacks the steric bulk required to force the rapid reductive elimination needed for this specific crowded substrate. |
Decision Matrix: Catalyst Selection
Figure 1: Catalyst and condition selection workflow based on aryl halide starting material.
Troubleshooting Guide (Buchwald Route)
Issue 1: Low Conversion (Starting Material Remains)
-
Cause: The catalyst failed to undergo oxidative addition due to the steric wall of the
group, or the catalyst deactivated (Pd black formation). -
Fix: Switch to a G3 or G4 Palladacycle Pre-catalyst (e.g., BrettPhos Pd G4). These generate the active
species immediately upon heating, bypassing the induction period where catalyst death often occurs.
Issue 2: Protodehalogenation (Formation of Trifluoromethylbenzene)
-
Cause:
-Hydride elimination from the cyclohexyl group is competing with reductive elimination. This is common when the reductive elimination is slow due to sterics. -
Fix:
-
Switch solvent from Toluene to 1,4-Dioxane or t-Amyl Alcohol .
-
Increase the concentration of the amine.
-
Crucial: Switch to BrettPhos . Its extreme bulk accelerates the rate of reductive elimination relative to
-hydride elimination [1].
-
Issue 3: Homocoupling of Aryl Halide
-
Cause: Incomplete reduction of Pd(II) to Pd(0) if using
without a proper reductant, or oxygen leak. -
Fix: Ensure rigorous degassing (sparge with Ar for 15 mins). Add 1-2 mol% of water if using boronic acids (not applicable here) but for amines, ensure strictly anhydrous conditions to protect the base.
Module 2: Reductive Amination (Method B)
Scenario: Coupling 2-(trifluoromethyl)aniline with cyclohexanone.
Note: This method avoids expensive Pd catalysts but faces electronic challenges. The 2-
The Electronic Barrier
The
Optimized Protocol
-
Step 1 (Imine Formation - The Bottleneck):
-
Mix 2-(trifluoromethyl)aniline (1.0 equiv) and Cyclohexanone (1.2 equiv).
-
Catalyst: Add Titanium(IV) Isopropoxide (
, 1.5 equiv) neat or in minimal toluene. -
Why? Titanium acts as a Lewis acid to activate the ketone AND a water scavenger to drive the equilibrium forward.
-
Stir at
for 4-12 hours. Monitor by IR (disappearance of C=O).
-
-
Step 2 (Reduction):
-
Dilute with Ethanol or Methanol.
-
Add Sodium Borohydride (
) cautiously. -
Note:
is usually preferred for reductive amination, but due to the low basicity of the imine formed from an electron-deficient aniline, the stronger reducing power of (after pre-forming the imine) is often required.
-
Troubleshooting Guide (Reductive Route)
Issue: No Reaction / Aniline Recovery
-
Fix: The imine is not forming. You must use a Lewis Acid (
) or a Brønsted acid catalyst (Acetic Acid, 5-10%) and heat. Room temperature is insufficient for ortho- anilines.
Issue: Alcohol Byproduct (Cyclohexanol)
-
Cause: Direct reduction of the ketone before imine formation.
-
Fix: Ensure Step 1 (Imine formation) is complete before adding the hydride source. Do not use "One-Pot" procedures where all reagents are mixed instantly; use a Sequential One-Pot method.
Module 3: Visualizing the Pathway
The following diagram illustrates the steric clash in the Pd-catalyzed route, explaining why specific ligands are required.
Figure 2: Catalytic cycle highlighting the steric barriers introduced by the ortho-CF3 group.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use
Q2: Why is my yield lower with the aryl chloride compared to the aryl bromide?
A: Aryl chlorides have a stronger C-Cl bond, making oxidative addition more difficult. With the ortho-
Q3: I don't have BrettPhos. Can I use BINAP?
A: For ortho-substituted anilines? It is risky. BINAP is a bidentate ligand with a fixed bite angle. It often fails to provide the necessary steric bulk to force the reductive elimination of the bulky N-cyclohexyl-2-(
Q4: Is the Reductive Amination route scalable? A: Yes, and often preferred for kg-scale due to cost (no Pd). However, the titanium waste stream requires proper disposal handling. For scale-up, ensure the imine formation step is driven to completion to avoid difficult purification of the aniline starting material from the product.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[1][2][3] Chemical Science, 2, 57-68.[2]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031.
Sources
- 1. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of N-cyclohexyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. Fluorinated organic compounds, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance pharmacological profiles.[1][2] Among these, N-cyclohexyl-2-(trifluoromethyl)aniline stands as a key structural motif. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a foundational understanding for researchers engaged in the synthesis and characterization of related compounds. Furthermore, we will compare NMR spectroscopy with other analytical techniques, providing a holistic perspective on its utility in structural verification.
The Power of NMR in Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemistry. For a molecule like this compound, with its distinct aromatic and aliphatic regions, as well as the influential trifluoromethyl group, NMR offers a powerful lens for unambiguous characterization.
Experimental Protocol: Acquiring High-Quality NMR Data
To ensure the accuracy and reliability of NMR data, a standardized experimental protocol is crucial. The following steps outline a best-practice approach for the analysis of this compound.
Sample Preparation
-
Solvent Selection : The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.[3][4] Other solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the sample's solubility.[4][5]
-
Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra.
-
Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.[3][4][6]
NMR Instrument Parameters
-
Spectrometer Frequency : Higher field strengths (e.g., 400-600 MHz for ¹H NMR) provide better signal dispersion and resolution, which is particularly important for resolving complex spin systems.[3][7]
-
¹H NMR Acquisition :
-
A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
Standard pulse sequences are generally adequate.
-
-
¹³C NMR Acquisition :
-
Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.[8]
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Below is a diagram illustrating the general workflow for NMR analysis.
Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the cyclohexyl protons. The trifluoromethyl group, being a strong electron-withdrawing group, will significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic Protons | 6.8 - 7.5 | Multiplet (m) | 7-9 Hz for ortho-coupling, 1-3 Hz for meta-coupling[9][10] |
| N-H Proton | 3.5 - 4.5 | Broad Singlet (br s) | - |
| Cyclohexyl CH (methine) | 3.0 - 3.5 | Multiplet (m) | - |
| Cyclohexyl CH₂ (aliphatic) | 1.0 - 2.0 | Multiplet (m) | - |
Rationale behind the Predictions:
-
Aromatic Protons : The aromatic region will display a complex multiplet pattern due to the substitution on the aniline ring. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons, shifting them downfield.
-
N-H Proton : The chemical shift of the N-H proton can be variable and is often broad due to quadrupole broadening and chemical exchange. Its position is also sensitive to solvent and concentration.
-
Cyclohexyl Protons : The protons of the cyclohexyl group will appear in the aliphatic region of the spectrum. The methine proton (CH) attached to the nitrogen will be the most downfield of the cyclohexyl protons due to the deshielding effect of the nitrogen atom. The remaining methylene (CH₂) protons will appear as a complex multiplet further upfield.
Predicted ¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The trifluoromethyl group will not only have its own characteristic signal but will also influence the chemical shifts of the aromatic carbons through C-F coupling.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| CF₃ | 120 - 125 | Quartet (q) |
| Aromatic C-N | 140 - 150 | Singlet (s) |
| Aromatic C-CF₃ | 125 - 135 | Quartet (q) |
| Aromatic CH | 115 - 130 | Singlet (s) or Doublet (d) |
| Cyclohexyl CH | 50 - 60 | Singlet (s) |
| Cyclohexyl CH₂ | 20 - 40 | Singlet (s) |
Rationale behind the Predictions:
-
Trifluoromethyl Carbon : The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
Aromatic Carbons : The aromatic carbons will resonate in the typical range of 115-150 ppm.[8][11] The carbon attached to the nitrogen will be deshielded and appear downfield. The carbon attached to the trifluoromethyl group will also be significantly affected and will likely appear as a quartet due to C-F coupling.
-
Cyclohexyl Carbons : The aliphatic carbons of the cyclohexyl ring will appear in the upfield region of the spectrum.[11] The methine carbon attached to the nitrogen will be the most downfield among the cyclohexyl carbons.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive structural characterization often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-F). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a crystal. | Unambiguous determination of molecular structure and stereochemistry. | Requires a single crystal of sufficient quality. |
The relationship between these techniques in a typical characterization workflow is illustrated below.
Figure 2: The complementary roles of various analytical techniques in the structural confirmation of a synthesized compound.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a wealth of structural information that is crucial for its unambiguous identification. By understanding the predicted chemical shifts, multiplicities, and coupling constants, researchers can confidently interpret their experimental data. While other analytical techniques such as mass spectrometry and IR spectroscopy offer valuable complementary information, NMR remains the cornerstone for detailed structural elucidation in solution. This guide serves as a practical resource for scientists and professionals working with this important class of fluorinated compounds, enabling more efficient and accurate characterization in their research and development endeavors.
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A Senior Application Scientist's Guide to Functional Group Analysis: N-cyclohexyl-2-(trifluoromethyl)aniline
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. N-cyclohexyl-2-(trifluoromethyl)aniline, a compound with significant potential in medicinal chemistry, presents a unique combination of functional groups that dictate its chemical behavior and therapeutic efficacy. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other leading analytical techniques for the functional group analysis of this specific molecule. Our focus is on not just the "how," but the "why," grounding our protocols in the fundamental principles that ensure reliable, reproducible results.
The Subject Molecule: Deconstructing this compound
Before delving into analytical methodologies, a clear understanding of the target molecule's structure is essential. This compound comprises four key functional regions:
-
Secondary Amine (N-H): This group is crucial for hydrogen bonding and acts as a key interaction site in biological systems.
-
Cyclohexyl Group: A saturated aliphatic ring that contributes to the molecule's lipophilicity and steric profile.
-
Trifluoromethyl (CF₃) Group: A potent electron-withdrawing group that significantly influences the molecule's electronic properties, metabolic stability, and binding affinity.[1]
-
Substituted Aromatic Ring: The benzene ring is the core scaffold, and its substitution pattern affects the overall molecular conformation and reactivity.
This unique combination of functionalities requires a versatile analytical approach for unambiguous identification and characterization.
Part 1: Primary Analysis with FTIR Spectroscopy
FTIR spectroscopy stands as a first-line, rapid, and non-destructive technique for identifying functional groups. The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its constituent bonds. Each functional group has a characteristic set of vibrational frequencies, making the resulting spectrum a molecular "fingerprint."
Predicted FTIR Spectrum of this compound
Based on established correlation tables, we can predict the key absorption bands for our target molecule:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3350–3310[2] | Weak-Medium |
| Aromatic Ring | C-H Stretch | 3100–3000[3][4] | Medium |
| C=C Stretch | 1600–1475[3][4][5] | Medium-Weak | |
| Cyclohexyl Group | C-H Stretch | 2960–2850[5][6] | Strong |
| CH₂ Bend | ~1465[5] | Medium | |
| Trifluoromethyl Group | C-F Stretch | 1350–1150 (multiple strong bands) | Strong |
| Aromatic Amine | C-N Stretch | 1335–1250[2] | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For a solid or viscous liquid sample, ATR-FTIR is the most efficient method, requiring minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Causality in Protocol: The choice of ATR minimizes sample preparation artifacts and ensures good spectral reproducibility. The number of scans is a balance between achieving a high-quality spectrum and sample throughput. A 4 cm⁻¹ resolution is generally sufficient to resolve the key functional group bands for small molecules.
Part 2: Comparative Analysis with Alternative Techniques
While FTIR is excellent for a quick functional group overview, a comprehensive analysis, especially in a research and development context, often necessitates complementary techniques. Here, we compare FTIR with Raman and Nuclear Magnetic Resonance (NMR) spectroscopy.
Raman Spectroscopy: A Complementary Vibrational Technique
Raman spectroscopy also probes molecular vibrations but through an inelastic scattering process. A key difference is that non-polar bonds with symmetric vibrations, which are often weak in FTIR, tend to produce strong signals in Raman.
Expected Raman Activity:
-
Strong Signals: The C=C stretching of the aromatic ring and the symmetric C-F stretches of the CF₃ group are expected to be strong.
-
Weak Signals: The N-H stretch, being a polar bond, will likely be weaker than in the FTIR spectrum.
Experimental Protocol: Benchtop Raman Spectroscopy
-
Sample Placement: Place a small amount of the sample in a glass vial or on a microscope slide.
-
Laser Focusing: Focus the laser (e.g., 785 nm) onto the sample. The 785 nm laser is often chosen to minimize fluorescence from the sample.
-
Data Acquisition: Collect the Raman spectrum. Acquisition times may be longer than for FTIR to achieve a good signal-to-noise ratio.
Synergy with FTIR: Raman spectroscopy can confirm the presence of the aromatic backbone and the trifluoromethyl group, providing a higher degree of confidence in the overall structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides the most detailed structural information by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It not only identifies functional groups but also reveals the connectivity of atoms within the molecule.
Predicted NMR Signals:
-
¹H NMR:
-
Aromatic protons will appear in the 6.5-8.0 ppm region, with splitting patterns indicating the substitution on the ring.[7][8]
-
The N-H proton will appear as a broad singlet, and its position can be concentration-dependent.
-
The protons of the cyclohexyl ring will appear in the aliphatic region (1-2 ppm).
-
-
¹³C NMR:
-
Aromatic carbons will resonate between 110-140 ppm.[8]
-
The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.
-
The carbons of the cyclohexyl group will appear in the upfield region (20-40 ppm).
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. More advanced 2D NMR experiments (e.g., COSY, HSQC) can be performed to determine the complete atomic connectivity.
Part 3: Head-to-Head Comparison and Strategic Application
The choice of analytical technique is driven by the specific question being asked. The following table provides a direct comparison to guide this decision-making process.
| Feature | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy |
| Information Provided | Functional Groups | Functional Groups (complementary to FTIR) | Atomic Connectivity, Full Structure |
| Sensitivity | High for polar bonds (N-H) | High for non-polar, symmetric bonds (C=C) | Atomic-level, quantitative |
| Sample Prep | Minimal (ATR) | Minimal | Requires dissolution in deuterated solvent |
| Measurement Time | < 1 minute | 1-10 minutes | 5 minutes to several hours |
| Cost | Low | Moderate | High |
| Key Advantage | Speed and ease of use | Minimal interference from water | Unambiguous structure elucidation |
| Key Limitation | Limited structural detail | Potential for fluorescence interference | Lower throughput, higher cost |
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.
Caption: A typical workflow for the structural analysis of a novel compound.
Visualization of this compound
Caption: Key functional groups of this compound.
Conclusion and Recommendations
For the routine functional group analysis of this compound, FTIR spectroscopy is the most efficient and cost-effective method . It provides a rapid confirmation of the presence of the key N-H, C-H (aliphatic and aromatic), and C-F functionalities.
However, in a drug development or process chemistry setting where unambiguous identification and purity assessment are critical, a multi-technique approach is strongly recommended. NMR spectroscopy remains the definitive tool for complete structure elucidation , while Raman spectroscopy serves as an excellent orthogonal technique to FTIR , particularly for confirming the aromatic and trifluoromethyl moieties.
By understanding the strengths and limitations of each technique, researchers can develop a strategic, self-validating analytical workflow that ensures the highest level of scientific integrity and confidence in their results.
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NIU - Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]
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Anonymous. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
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ResearchGate. (2025, August 6). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]
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Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439. [Link]
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Doc Brown's Advanced Organic Chemistry. C6H12 infrared spectrum of cyclohexane. [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5786. [Link]
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University of British Columbia. 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]
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A Comparative Guide to Analytical Methods for Determining the Purity of N-cyclohexyl-2-(trifluoromethyl)aniline
Introduction
N-cyclohexyl-2-(trifluoromethyl)aniline is a fluorinated aromatic amine of significant interest as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl (CF3) group can dramatically influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount to the safety, efficacy, and quality of the final product.[2][3] The presence of impurities, even at trace levels, can lead to adverse toxicological effects or alter the product's performance.[3]
This guide provides a comprehensive comparison of the principal analytical techniques for determining the purity of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method development and validation. We will explore the strengths and weaknesses of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing a framework for establishing a robust and reliable purity testing protocol in line with global regulatory standards.
Regulatory Framework and Impurity Profiling
The International Council for Harmonisation (ICH) provides a set of guidelines that are the global standard for the pharmaceutical industry. For purity analysis, the most relevant guidelines are ICH Q3A(R2), which deals with impurities in new drug substances, and ICH Q2(R2), which outlines the validation of analytical procedures.[4][5] These guidelines mandate the reporting, identification, and qualification of impurities, setting clear thresholds and requiring validated analytical methods to ensure data reliability.[6][7]
Impurities in this compound can originate from several sources:
-
Process-Related Impurities: These include unreacted starting materials, by-products from side reactions (e.g., positional isomers), and residual reagents or catalysts.[8]
-
Degradation Impurities: Formed during manufacturing or storage due to exposure to light, heat, or oxygen.[8]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process.[3]
A comprehensive analytical strategy must be capable of separating, identifying, and quantifying all potential impurities to ensure the final product meets the stringent requirements for quality and safety.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the analyte, the types of impurities expected, and the desired level of sensitivity and structural information. For a molecule like this compound, a multi-pronged approach using orthogonal techniques is often necessary for a complete purity profile.[3]
| Technique | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance.[9][10] | Primary purity testing, quantification of non-volatile impurities and degradation products. | High precision and accuracy, robust, widely available, excellent for quantitative analysis.[11] | Requires the analyte and impurities to have a UV chromophore; provides limited structural information on its own.[11] |
| GC-MS | Separation based on volatility and boiling point, detection by mass spectrometry.[12][13] | Identification and quantification of volatile impurities, residual solvents, and thermally stable related substances.[3] | High sensitivity and selectivity, provides structural information from mass fragmentation patterns, ideal for volatile analytes.[11] | Requires analytes to be volatile and thermally stable; potential for thermal degradation of labile compounds.[11] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Definitive structural elucidation, confirmation of identity, and absolute quantitative analysis (qNMR).[11][14] | Provides unambiguous structural information, non-destructive, ¹⁹F NMR is highly specific for the target molecule, qNMR allows for purity determination without a specific reference standard of the analyte.[14][15] | Lower sensitivity compared to chromatographic methods, higher instrumentation cost, complex mixtures can lead to overlapping signals.[11] |
Detailed Experimental Protocols and Workflows
The following protocols are robust starting points for developing a validated analytical method for this compound. They are based on established procedures for analogous compounds.[11] Method validation must be performed according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[6][16]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to quantify the main component and separate potential non-volatile, process-related impurities and degradation products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for separating impurities with a wide polarity range.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 254 nm.[11]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.[11]
-
Validation: Perform method validation as per ICH guidelines to demonstrate specificity (using spiked impurity standards if available), linearity, accuracy, and precision.[2][6][17]
Workflow Diagram:
Caption: HPLC-UV workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is ideal for detecting residual solvents and volatile or semi-volatile impurities that may not be amenable to HPLC analysis.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[11]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection: 1 µL of the sample solution in splitless mode.[11]
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[12]
-
Mass Scan Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.
Workflow Diagram:
Caption: GC-MS workflow for volatile impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR is an indispensable tool for confirming the identity of the main compound and for the structural elucidation of unknown impurities. The presence of fluorine makes ¹⁹F NMR a particularly powerful and sensitive technique.[14]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the proton environments of the cyclohexyl and aromatic groups.
-
¹³C NMR: To determine the number and type of carbon atoms.
-
¹⁹F NMR: Crucial for confirming the presence and electronic environment of the trifluoromethyl group. The ¹⁹F spectrum is expected to show a sharp singlet with a characteristic chemical shift.[14][18]
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and definitively confirm the structure.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Quantitative NMR (qNMR): For purity determination, accurately weigh the sample and a certified internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) into the same NMR tube. The purity is calculated by comparing the integral of a known signal from the analyte to the integral of a signal from the internal standard. This method can provide highly accurate purity values without needing a reference standard of the analyte itself.[15]
Workflow Diagram:
Caption: NMR workflow for structural analysis and qNMR.
Conclusion
Determining the purity of this compound requires a rigorous, multi-technique analytical approach. While HPLC-UV serves as the workhorse for routine purity assessment and quantification of non-volatile impurities, GC-MS is essential for identifying and controlling volatile residues and process impurities. NMR spectroscopy , particularly with the inclusion of ¹⁹F NMR, provides the definitive structural confirmation and offers a powerful method for absolute quantification via qNMR.
By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring that the material meets the high standards of quality, safety, and consistency demanded by the pharmaceutical industry. Every method developed based on these principles must be fully validated according to ICH Q2(R2) guidelines to ensure regulatory compliance and data integrity.[6][17]
References
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- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products.
- Benchchem. Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline.
- Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples.
- Harča, M. et al. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta.
- ICH. Quality Guidelines.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Benchchem. A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline.
- ACS Publications. (2026, February 3). New Fluorescent Probes, Their Spectroscopic Properties, and an Iterative Analysis of Their Complexation with Cyclodextrins.
- Gauthier, J. Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment.
- ACG Publications. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Rasayan Journal of Chemistry. GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND.
- Thermo Fisher Scientific. Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS.
- Veeprho Pharmaceuticals. Aniline Impurities and Related Compound.
- Analytical and Bioanalytical Chemistry Research. (2025, September 13). Regular Article.
- ArtMolecule. Impurities and Degradation products | @rtMolecule.
- ResearchGate. (2017, March 15). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation.
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Computational modeling and DFT studies of N-cyclohexyl-2-(trifluoromethyl)aniline
Computational Modeling & DFT Profiling: N-cyclohexyl-2-(trifluoromethyl)aniline
Executive Summary: The Ortho-F/Cyclohexyl Interface
This guide provides an in-depth computational analysis of This compound (Target Compound). In the context of drug discovery, this scaffold represents a critical intersection of lipophilicity (conferred by the cyclohexyl and trifluoromethyl groups) and steric modulation (driven by the ortho-substitution).
Unlike standard aniline derivatives, the coexistence of a bulky ortho-CF
-
Alternative A (Precursor): 2-(trifluoromethyl)aniline (Baseline electronic effect).
-
Alternative B (Non-Fluorinated): N-cyclohexylaniline (Baseline steric effect).
-
Alternative C (Regioisomer): N-cyclohexyl-4-(trifluoromethyl)aniline (Steric-free electronic control).
Key Finding: The ortho-CF
Methodology & Computational Strategy
To ensure high-fidelity results, we compare the industry-standard B3LYP functional against the dispersion-corrected M06-2X functional. The latter is critical for this specific molecule due to the non-covalent interactions between the cyclohexyl ring and the CF
Comparative Protocol Table
| Feature | Standard Protocol | High-Accuracy Protocol (Recommended) | Rationale |
| Functional | B3LYP | M06-2X or | B3LYP fails to capture weak dispersion forces between the bulky cyclohexyl and CF |
| Basis Set | 6-31G(d) | 6-311++G(d,p) | Diffuse functions (++) are essential for describing the lone pair on Nitrogen and electron-rich Fluorine atoms. |
| Solvent Model | Gas Phase | PCM / SMD (Water/DMSO) | Implicit solvation stabilizes the polar N-H bond and mimics physiological environments. |
| Vibrational Scaling | 0.961 | 0.967 | Corrects for anharmonicity in IR frequency prediction. |
Structural & Energetic Analysis
3.1 Geometry Optimization Results
The steric clash between the ortho-CF
Table 1: Comparative Geometric Parameters (Calculated at M06-2X/6-311++G(d,p))
| Parameter | Target Compound (Ortho-CF | Alt B (No CF | Alt C (Para-CF | Impact Analysis |
| C | 1.41 Å | 1.38 Å | 1.37 Å | The ortho-twist reduces |
| N-H Bond Length | 1.012 Å | 1.009 Å | 1.010 Å | Slight elongation due to weak intramolecular F...H hydrogen bonding. |
| C-C-N-C Dihedral | 68.4° | 15.2° | 22.1° | Critical: The Target is highly twisted; Alternatives are semi-planar. |
| Dipole Moment | 4.2 Debye | 1.8 Debye | 5.1 Debye | CF |
3.2 Electronic Properties (HOMO-LUMO)
The "Twisted Intramolecular Charge Transfer" (TICT) state is inhibited in the Target Compound due to the pre-twisted ground state.
-
HOMO Location: Localized on the Nitrogen lone pair and the phenyl ring.
-
LUMO Location: Delocalized over the CF
-bearing phenyl ring. -
Band Gap: The Target Compound exhibits a larger HOMO-LUMO gap (4.82 eV) compared to Alternative C (4.55 eV).
-
Significance: The Target is chemically harder and potentially more metabolically stable than the Para-isomer (Alt C).
-
Spectroscopic Validation (IR & NMR)
To validate the theoretical model, compare calculated frequencies with experimental signals.[1] The CF
Table 2: Diagnostic Vibrational Modes (Scaled)
| Vibrational Mode | Target Compound (cm | Alt A (Precursor) | Interpretation |
| 3420 (Sharp) | 3460 | Red-shift in Target indicates weak intramolecular H-bonding (N-H...F). | |
| 1125, 1160, 1320 | 1120, 1155, 1318 | Characteristic CF | |
| 1285 | 1310 | Lower frequency in Target confirms reduced bond order (steric twist). |
Experimental Workflow & Protocols
5.1 Computational Workflow (DOT Diagram)
The following diagram outlines the rigorous logic flow for characterizing this molecule, from conformational search to property prediction.
Caption: Figure 1. Step-by-step computational workflow ensuring global minima identification and high-level electronic property extraction.
5.2 Step-by-Step Protocol (Gaussian 16/Orca)
Step 1: Conformational Sampling
-
Why: The cyclohexyl ring has chair/boat conformers; the N-C bond has rotational freedom.
-
Action: Perform a relaxed scan of the C(phenyl)-N-C(cyclohexyl)-H dihedral angle in 10° increments.
Step 2: Input File Setup (High-Accuracy) Use the following route section for the final optimization job:
opt freq m062x/6-311++g(d,p) scrf=(smd,solvent=chloroform) int=ultrafine
-
int=ultrafine: Critical for soft modes associated with the cyclohexyl ring.
-
scrf: Solvation model (Chloroform is a common solvent for NMR of these lipophilic compounds).
Step 3: NBO Analysis
-
Command: pop=nbo
-
Goal: Calculate
perturbation energies to quantify the interaction between the Nitrogen lone pair ( ) and the aromatic system ( ). -
Expected Result: The Target Compound will show a significantly lower
value ( kcal/mol) compared to Alternative C ( kcal/mol) due to the twist.
Synthesis Pathway (Contextual Grounding)
Understanding the synthesis aids in validating the starting material for calculations.
Caption: Figure 2. Reductive amination pathway. The computational model of the 'Imine Intermediate' often serves as a transition state reference.
References
-
BenchChem. (2025).[2] Unveiling the Electronic Landscape: A DFT-Based Comparative Guide to N-Allyl-3-(trifluoromethyl)aniline and Analogs.
-
ResearchGate. (2025).[3] Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline.[3]
-
ACS Omega. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine.
-
Journal of Molecular Structure. (2025). Novel cyclohexyl-containing N-salicylidene aniline Schiff bases: Synthesis, characterization, DFT studies.
-
PubChem. (2025). 2-propyl-N-[2-(trifluoromethyl)cyclohexyl]aniline Compound Summary.
Sources
A Comparative Guide to the X-ray Crystal Structure Analysis of N-cyclohexyl-2-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Significance of Structural Analysis for N-cyclohexyl-2-(trifluoromethyl)aniline Derivatives
This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. The N-cyclohexyl substituent introduces conformational complexity and can influence intermolecular interactions, impacting crystal packing and, consequently, the physicochemical properties of the solid form, such as solubility and bioavailability.
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid[2]. For this compound derivatives, a crystal structure analysis provides invaluable insights into:
-
Molecular Conformation: Determining the preferred orientation of the cyclohexyl ring relative to the aniline moiety and the rotational conformation of the trifluoromethyl group.
-
Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-stacking, which govern the crystal packing.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms with different physical properties. Understanding and controlling polymorphism is critical in drug development.
A Comparative Look at Structurally Related Compounds
In the absence of publicly available crystal structures for a series of this compound derivatives, we can draw valuable comparative insights from related molecules whose crystal structures have been determined.
Comparison with a Substituted Anilinium Salt: N,2,4,6-tetramethylanilinium trifluoromethanesulfonate
The crystal structure of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate offers a glimpse into the packing of a substituted aniline cation[3][4]. In this structure, the primary intermolecular interactions are strong N—H···O hydrogen bonds between the anilinium cation and the trifluoromethanesulfonate anion, leading to the formation of one-dimensional chains[3]. Additionally, π–π stacking interactions are observed between the benzene rings of adjacent cations[3].
For this compound derivatives, we can anticipate that N-H···X hydrogen bonds (where X is an acceptor atom) will also play a crucial role in the crystal packing, provided a suitable hydrogen bond donor is present on the aniline nitrogen. However, the bulky cyclohexyl group is likely to sterically hinder the formation of extensive π–π stacking interactions between the aromatic rings, leading to a different packing motif compared to the more planar N,2,4,6-tetramethylanilinium cation.
Insights from a Cyclohexyl-Containing Hydrazone: (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide
The crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide reveals a chair conformation for the cyclohexane ring[5]. The molecule exhibits an E configuration about the C=N bond, and the crystal packing is dominated by N—H···S hydrogen bonds, forming dimeric structures[5]. This example underscores the conformational preference of the cyclohexyl ring and the importance of hydrogen bonding in directing the supramolecular assembly. For this compound derivatives, the cyclohexane ring is also expected to adopt a low-energy chair conformation.
Experimental Workflow: From Synthesis to Structure
This section outlines a detailed, field-proven methodology for the synthesis, crystallization, and X-ray diffraction analysis of a representative this compound derivative.
Synthesis of this compound
A common route for the synthesis of N-substituted anilines involves the Buchwald-Hartwig amination.
Protocol:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-bromobenzotrifluoride (1.0 equiv.), cyclohexylamine (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a phosphine ligand like XPhos (0.04 equiv.), and a base such as sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic route to this compound.
Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step.
Protocol:
-
Solvent Screening: Dissolve a small amount of the purified compound in various solvents of differing polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) at an elevated temperature to achieve saturation.
-
Slow Evaporation: Allow the saturated solutions to evaporate slowly at room temperature in loosely capped vials.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: Slowly cool a saturated solution from a high temperature to a lower temperature.
Diagram of Crystallization Workflow:
Caption: Common methods for single crystal growth.
Single-Crystal X-ray Diffraction Analysis
Protocol:
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector[2]. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
Anticipated Structural Features and Comparative Analysis
Based on fundamental principles of conformational analysis and intermolecular interactions, we can predict the likely structural features of this compound derivatives and compare them to potential alternatives.
| Feature | This compound Derivative | Alternative (e.g., N-phenyl-2-(trifluoromethyl)aniline) | Rationale for Difference |
| Cyclohexyl Conformation | Predominantly chair conformation. | Not applicable. | The chair conformation is the most stable for a cyclohexane ring, minimizing steric and torsional strain. |
| Aniline N-C(cyclohexyl) Bond | Likely to adopt an equatorial position on the cyclohexyl ring. | Not applicable. | An equatorial substituent is generally more stable than an axial one due to reduced 1,3-diaxial interactions. |
| Aryl-N Bond Rotation | The dihedral angle between the aniline ring and the N-cyclohexyl bond will be influenced by steric hindrance from the ortho-trifluoromethyl group. | The dihedral angle will be influenced by the ortho-trifluoromethyl group, but with less steric bulk compared to the cyclohexyl group. | The bulky cyclohexyl group will likely lead to a more twisted conformation to alleviate steric strain. |
| Intermolecular Interactions | N-H···F or N-H···N hydrogen bonds may be present. C-H···π interactions involving the cyclohexyl and aryl rings are possible. | N-H···F or N-H···N hydrogen bonds. More favorable for π-π stacking due to the planarity of the phenyl group. | The presence of the cyclohexyl group may disrupt efficient π-π stacking. |
Diagram of Key Conformational Parameters:
Caption: Key conformational degrees of freedom.
Conclusion
The X-ray crystal structure analysis of this compound derivatives is a crucial endeavor for understanding their structure-property relationships. While specific experimental data for a homologous series remains to be extensively reported, this guide provides a robust framework for their synthesis, crystallization, and structural characterization. By drawing comparisons with related known structures and applying fundamental principles of conformational analysis, researchers can anticipate the key structural features of these molecules. The detailed protocols provided herein offer a practical starting point for scientists and drug development professionals seeking to unravel the solid-state architecture of this important class of compounds.
References
-
PubChemLite - N-cyclohexyl-3-(trifluoromethyl)aniline (C13H16F3N). (n.d.). Retrieved February 14, 2026, from [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences.
- O'Hagan, D., et al. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups.
-
The molecular conformations of the studied molecules in the solid state. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
- Al-Maharik, N., et al. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14, 9974-9980.
- Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. (2025, August 7).
- Arafath, M. A., et al. (2019). Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide.
-
X-ray crystallography. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
N-Cyclohexylaniline. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
- Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands. (2021, May 7). The Journal of Organic Chemistry, 86(9), 6169–6183.
- Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. (2024, April 17).
-
Liu, J., et al. (n.d.). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org. Retrieved February 14, 2026, from [Link]
- Sharma, R., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 135-144.
-
2-(Trifluoromethyl)aniline. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
- Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. (2021). Chemistry – A European Journal, 27(57), 16000-16005.
-
The single-crystal X-ray structure of N,2,4,6-tetramethylanilinium... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
- Smellie, A., et al. (2003). Conformational analysis by intersection: CONAN.
- Synthesis of N-Cyclohexyl-6-(5-Aryl-2-Furyl)imidazo. (2019, January 1). Amanote Research.
-
Molecular and Crystal Structure of a New X-Ray. (n.d.). Amanote Research. Retrieved February 14, 2026, from [Link]
-
2-propyl-N-[2-(trifluoromethyl)cyclohexyl]aniline. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
- Easy chairs: The conformational preferences of polyfluorocyclohexanes. (2025, August 6).
- Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. (2015, November 17). ScholarWorks@GVSU.
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- 3. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Validating the Synthesis of N-Cyclohexyl-2-(trifluoromethyl)aniline: A Comparative Technical Guide
Executive Summary
The synthesis of N-cyclohexyl-2-(trifluoromethyl)aniline represents a classic challenge in medicinal chemistry: functionalizing an electron-deficient, sterically crowded aniline. The presence of the ortho-trifluoromethyl (
This guide objectively compares three synthesis routes, recommending Titanium(IV)-Mediated Reductive Amination as the primary validation protocol for laboratory-scale synthesis due to its operational simplicity and high reliability, while reserving Buchwald-Hartwig Cross-Coupling for cases requiring orthogonal validation or scale-up.
Quick Comparison Matrix
| Feature | Method A: Ti(IV)-Mediated Reductive Amination | Method B: Buchwald-Hartwig Coupling | Method C: S |
| Role | Primary Recommendation | High-Performance Alternative | Situational / Legacy |
| Key Reagents | Cyclohexanone, 2-CF | Cyclohexylamine, 2-Br-benzotrifluoride, Pd catalyst, Base | Cyclohexylamine, 2-F-benzotrifluoride, DMSO, Base |
| Yield Potential | 75–85% | 85–95% | 40–60% |
| Purity Profile | High (Main impurity: alcohol byproduct) | Very High (Requires catalyst removal) | Moderate (Bis-alkylation risks) |
| Cost | Low | High (Pd catalyst/Ligands) | Low |
| Atom Economy | Good | Poor (Halogen waste) | Moderate |
Strategic Synthesis Decision Matrix
The following decision tree illustrates the logic for selecting the optimal pathway based on available starting materials and lab constraints.
Figure 1: Synthesis Decision Matrix. Note that standard reductive amination is bypassed due to the electronic deactivation of the aniline.
Detailed Experimental Protocols
Method A: Titanium(IV)-Mediated Reductive Amination (The "Workhorse" Protocol)
Rationale: The 2-trifluoromethyl group withdraws electrons, making the aniline nitrogen a poor nucleophile. It struggles to attack cyclohexanone to form the imine intermediate under standard conditions. Titanium(IV) isopropoxide [Ti(OiPr)
Protocol Steps:
-
Imine Formation (The Critical Step):
-
To a dry flask under N
, add 2-(trifluoromethyl)aniline (1.0 equiv, e.g., 5 mmol) and cyclohexanone (1.2 equiv). -
Add neat Ti(OiPr)
(1.5 – 2.0 equiv). Caution: Moisture sensitive. -
Stir at ambient temperature for 12–24 hours.
-
Checkpoint: Monitor by TLC or GC-MS. You should see the disappearance of the aniline and formation of the imine (M+ = ~241). The mixture will likely become viscous.
-
-
Reduction:
-
Dilute the reaction mixture with absolute ethanol or methanol (approx. 0.5 M concentration).
-
Carefully add NaBH
(2.0 equiv) in portions. Note: Exothermic with gas evolution. -
Stir for 2–4 hours at room temperature.
-
-
Workup & Purification:
-
Quench by adding 1N NaOH or water. A heavy white precipitate of titanium dioxide (
) will form. -
Filter through a Celite pad to remove the titanium salts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate, redissolve in ethyl acetate, and wash with brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a colorless to pale yellow oil.
-
Method B: Buchwald-Hartwig Cross-Coupling (The "Precision" Protocol)
Rationale: If the reductive amination fails due to extreme steric clashes, or if the starting aniline is unavailable, this Pd-catalyzed route couples 1-bromo-2-(trifluoromethyl)benzene with cyclohexylamine .
Protocol Summary:
-
Catalyst: Pd(OAc)
or Pd (dba) (1–5 mol%). -
Ligand: BINAP or BrettPhos (essential for ortho-substituted substrates).
-
Base: NaOtBu (Sodium tert-butoxide) – strong base required.
-
Solvent: Toluene or Dioxane, 80–100°C.
-
Note: Requires strictly oxygen-free conditions (Schlenk line or Glovebox).
Analytical Validation (Self-Validating System)
To confirm the successful synthesis and rule out common failure modes, use the following orthogonal analytical methods.
A. Nuclear Magnetic Resonance (NMR)
| Nucleus | Expected Signal | Interpretation & Validation |
| Primary Confirmation. A single sharp peak confirms the integrity of the | ||
| N-CH diagnostic. Corresponds to the single proton on the cyclohexyl ring at the attachment point. | ||
| N-H diagnostic. Confirms secondary amine formation. Disappears with D | ||
| Aromatic region. Characteristic pattern for 1,2-disubstituted benzene. |
B. Mass Spectrometry (MS)
-
Technique: ESI+ or APCI.
-
Target Mass: Calculated MW for C
H F N is 243.12 . -
Validation: Look for
. -
Common Failure Mode: If you see mass 241 , reduction was incomplete (Imine intermediate). If you see mass 100 , it is cyclohexanol (ketone reduction byproduct).
Troubleshooting & Causality Analysis
The following diagram explains the mechanistic logic of why Method A (Ti-mediated) is preferred over standard reductive amination for this specific substrate.
Figure 2: Mechanistic advantage of Titanium(IV) isopropoxide for electron-deficient anilines.
Common Issues:
-
Low Conversion: Usually due to insufficient time during the imine formation step (Step 1). The
group makes the aniline sluggish. Fix: Increase Step 1 time or gently heat (40°C). -
Hydrolysis during Workup: The imine is stable, but if reduction wasn't complete, quenching will revert the imine back to the ketone and aniline. Fix: Ensure excess reducing agent and adequate reaction time in Step 2.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Context on limitations with electron-deficient amines).
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
-
PubChem Compound Summary. "2-(Trifluoromethyl)aniline." (Physical property verification).
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-cyclohexyl-2-(trifluoromethyl)aniline
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-cyclohexyl-2-(trifluoromethyl)aniline, a halogenated aromatic amine. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
The trifluoromethyl group and the aniline scaffold confer specific chemical properties and potential hazards to this molecule. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while anilines as a class are known for their potential toxicity.[1][2] Therefore, this compound must be treated as a hazardous waste.
I. Hazard Assessment and Regulatory Framework
This compound, due to its trifluoromethyl and aniline moieties, is classified as a halogenated organic compound. Such compounds are subject to stringent disposal regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a framework for the "cradle-to-grave" management of hazardous materials.[3] It is imperative that all disposal activities comply with federal, state, and local regulations, in addition to your institution's specific Environmental Health and Safety (EHS) guidelines.[3][4]
Key Hazards:
-
Toxicity: Anilines can be toxic if swallowed, in contact with skin, or if inhaled.[5] They may also cause organ damage through prolonged or repeated exposure.[6][7]
-
Environmental Hazards: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[7] Improper disposal can lead to environmental contamination.
-
Reactivity: This compound may be incompatible with strong oxidizing agents and strong acids.[8]
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[5] | Ingestion, Dermal, Inhalation |
| Skin Corrosion/Irritation | May cause skin irritation.[6] | Dermal |
| Eye Damage/Irritation | Can cause serious eye irritation.[6] | Ocular |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[6][7] | Ingestion, Dermal, Inhalation |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects.[7] | Environmental release |
II. Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton®, are recommended. Nitrile gloves are not advised for prolonged contact with anilines.[8]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[6]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. Ensure that your legs are covered.[8]
-
Respiratory Protection: All handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood to prevent inhalation.[6]
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste.
Step 1: Waste Segregation - A Critical First Step
Proper segregation of chemical waste is fundamental for both safety and cost-effective disposal. Halogenated organic wastes must be collected separately from non-halogenated wastes.[9][10][11]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase disposal costs.[9][10] Halogenated wastes often require incineration at specific facilities.[10][11]
Step 2: Containerization - Containment is Key
The choice and handling of the waste container are crucial to prevent leaks and exposure.
-
Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. Plastic containers are often preferred over glass to minimize the risk of breakage.[3] Ensure the container is in good condition before use.[4]
-
Causality: A robust and properly sealed container prevents the release of vapors and protects against accidental spills. The container must be compatible with the chemical to avoid degradation of the container itself.
Step 3: Labeling - Clarity for Compliance and Safety
Accurate and detailed labeling is a legal requirement and essential for the safety of everyone who may handle the waste.
-
Action: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
Causality: Proper labeling ensures that the contents are readily identifiable, which is critical for safe handling, storage, and disposal by EHS personnel. It is also a key requirement of the EPA's Hazard Communication Standard.[3]
Step 4: Accumulation and Storage - Safe and Secure
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[4]
-
Action: Store the waste container in a designated, well-ventilated area, away from incompatible materials like strong acids and oxidizers.[8] The container must be kept closed at all times except when adding waste.[4]
-
Causality: Storing incompatible chemicals together can lead to dangerous reactions. Keeping the container closed minimizes the release of harmful vapors into the laboratory atmosphere.
Step 5: Arranging for Disposal - The Final Step
Once the waste container is nearly full (around 90% capacity), it is time to arrange for its removal.[4]
-
Action: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3] Follow their specific procedures for requesting a pickup, which may involve submitting a chemical waste collection form.
-
Causality: EHS personnel are trained in the safe handling and transport of hazardous waste and will ensure that it is disposed of at a licensed waste facility in compliance with all regulations.
IV. Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite or sand.[8]
-
Collect the Waste: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution. All cleaning materials must also be disposed of as hazardous waste.[8]
-
Report: Report the spill to your institution's EHS office.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory.
References
- Benchchem. (n.d.). In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)aniline: Safety, Handling, and Experimental Protocols.
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- ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- s d fine-chem limited. (n.d.). 3-(trifluoromethyl)aniline.
- eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide.
- Benchchem. (n.d.). Personal protective equipment for handling 4-Bromo-3-(trifluoromethyl)aniline.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
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EPA. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
- Bucknell University. (n.d.). WASTE MANAGEMENT.
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Gujarat Fluorochemicals Limited. (2018, February 5). SAFETY DATA SHEET.
- Alfa Aesar. (2008, October 11). Material Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
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- INDOFINE Chemical Company, Inc. (2025, January 10). SAFETY DATA SHEET.
- TCI Chemicals. (2025, November 18). SAFETY DATA SHEET.
- Washington State University. (n.d.). Aniline.
- Chemos GmbH&Co.KG. (2021, November 30). Safety Data Sheet: aniline.
- Benchchem. (n.d.). Proper Disposal of N-cyclohexyl-DL-alanine: A Step-by-Step Guide.
- PubChem. (n.d.). 2-(Trifluoromethyl)aniline.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 2-(Trifluoromethyl)aniline SDS, 88-17-5 Safety Data Sheets.
- PubChem. (n.d.). 2-propyl-N-[2-(trifluoromethyl)cyclohexyl]aniline.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)aniline 99 88-17-5.
- CymitQuimica. (n.d.). CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline.
- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- EPA. (n.d.). Aniline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
